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  • Product: 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
  • CAS: 1056010-27-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and its strategic importance in the design of novel therapeutics.

Introduction: A Molecule of Strategic Importance

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS Number: 1056010-27-5) is a halogenated arylcyclopropane derivative.[1] Its structure is characterized by a cyclopropane ring, a versatile three-membered carbocycle, substituted with a carboxylic acid group and a 4-bromo-2-fluorophenyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

The presence of the cyclopropyl group is known to enhance metabolic stability, improve potency, and provide conformational rigidity to drug candidates.[2][3] Furthermore, the fluoro and bromo substituents on the phenyl ring offer opportunities for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.[4]

It is crucial to distinguish this compound from its isomer, 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS Number: 872422-15-6), where both the phenyl group and the carboxylic acid are attached to the same carbon of the cyclopropane ring.[5] This guide will focus exclusively on the 2-substituted isomer.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1056010-27-5[1]
Molecular Formula C₁₀H₈BrFO₂[5]
Molecular Weight 259.07 g/mol [5]
IUPAC Name 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid[1]

Synthesis Strategies: Constructing the Cyclopropane Core

A general retrosynthetic analysis is presented below:

retrosynthesis target 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid intermediate1 Ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate target->intermediate1 Hydrolysis precursor1 4-Bromo-2-fluoro-1-vinylbenzene intermediate1->precursor1 Cyclopropanation precursor2 Ethyl diazoacetate intermediate1->precursor2 Cyclopropanation

Figure 1: Retrosynthetic analysis for the synthesis of the target compound.

Key Synthetic Steps

Step 1: Synthesis of the Styrene Precursor (4-Bromo-2-fluoro-1-vinylbenzene)

The synthesis of the vinyl precursor is a critical first step. This can be achieved through various olefination reactions, with the Wittig reaction being a common and reliable method. The synthesis would start from the commercially available 4-bromo-2-fluorobenzaldehyde.

Step 2: Cyclopropanation

The core cyclopropane ring is formed in this step. A transition-metal-catalyzed reaction of the styrene precursor with a diazoacetate, such as ethyl diazoacetate, is a powerful method for this transformation.[3] Rhodium and copper catalysts are frequently employed for this purpose. The reaction proceeds through a metal-carbene intermediate.

An alternative and classic approach is the Simmons-Smith cyclopropanation, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple.[3]

Step 3: Hydrolysis of the Ester

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Illustrative Experimental Workflow

The following diagram outlines a potential workflow for the synthesis, purification, and characterization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

Figure 2: A potential workflow for the synthesis and characterization of the target compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns influenced by both the bromine and fluorine substituents. The protons on the cyclopropane ring will appear as a complex set of multiplets in the upfield region. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogens. The carbons of the cyclopropane ring will appear at relatively upfield chemical shifts. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (δ 170-185 ppm).[7][8]

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[10]

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid are of significant interest to medicinal chemists.

  • The Cyclopropyl Moiety: The cyclopropane ring is a bioisostere for various functional groups and is often incorporated into drug candidates to:

    • Enhance Metabolic Stability: The strained C-H bonds of the cyclopropane ring are less susceptible to enzymatic oxidation.[11]

    • Improve Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to stronger binding to the target receptor or enzyme.[2]

    • Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence lipophilicity and aqueous solubility.[12]

  • The 4-Bromo-2-fluorophenyl Group: The presence of halogen atoms on the phenyl ring provides several advantages:

    • Increased Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

    • Modulation of Electronic Properties: The electron-withdrawing nature of fluorine and bromine can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule.

    • Handles for Further Synthesis: The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

This compound could serve as a key intermediate in the synthesis of novel drug candidates for a variety of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. For example, related arylcyclopropane structures have been investigated as inhibitors of leukotriene C4 synthase, which is implicated in respiratory and inflammatory diseases.[13]

Conclusion

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a strategically important building block for the synthesis of novel, biologically active molecules. Its unique combination of a conformationally constrained cyclopropane ring and a functionalizable halogenated aromatic system makes it a valuable tool for medicinal chemists. While detailed synthetic and analytical data for this specific compound are not widely published, its preparation can be achieved through well-established synthetic methodologies. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.

References

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents. (n.d.).
  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | C10H8BrFO2 | CID 66662682. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents. (n.d.).
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents. (n.d.).
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  • PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - European Patent Office - EP 3404032 B1 - Googleapis.com. (n.d.).
  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). Retrieved January 23, 2026, from [Link]

  • Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Fluorobenzoic acid, 2-bromo-4-fluorophenyl ester - the NIST WebBook. (n.d.). Retrieved January 23, 2026, from [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 23, 2026, from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (n.d.). Retrieved January 23, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Organic Synthesis Routes. (n.d.). Retrieved January 23, 2026, from [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.). Retrieved January 23, 2026, from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 23, 2026, from [Link]

  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Exploratory

Chemical properties of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid Abstract This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest to researchers in medicinal chemistry and drug discovery. The document elucidates the compound's core chemical properties, predicted spectral characteristics, and reactivity profile. It further explores plausible synthetic pathways, highlighting the rationale behind key transformations. The strategic incorporation of a strained cyclopropane ring, a fluorine atom, a bromine atom, and a carboxylic acid moiety endows this compound with a unique chemical profile, positioning it as a versatile building block for the synthesis of novel therapeutic agents. This guide serves as a foundational resource for scientists engaged in the design and development of advanced molecular entities.

Introduction & Strategic Significance

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS No: 1056010-27-5) is a synthetic organic compound that combines several key structural motifs frequently employed in modern drug design.[1] The convergence of these features in a single, relatively small molecule makes it a valuable scaffold for exploring structure-activity relationships (SAR) and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

  • The Cyclopropane Ring: This three-membered carbocycle is far more than a simple cycloalkane. Its inherent ring strain results in C-C bonds with significant π-character, lending it unique conformational and electronic properties. In drug discovery, the cyclopropyl group is often used as a bioisostere for gem-dimethyl or tert-butyl groups, offering a similar spatial footprint but with improved metabolic stability by eliminating vulnerable C-H bonds.[2] Its rigid structure can lock a molecule into a specific conformation, which can be critical for enhancing binding affinity to a biological target.[3]

  • The Halogenated Phenyl Group:

    • Fluorine: The strategic placement of a fluorine atom is a cornerstone of medicinal chemistry. Its high electronegativity can modulate the pKa of nearby functional groups, alter metabolic pathways by blocking sites of oxidation, and enhance binding interactions through the formation of hydrogen bonds or dipole-dipole interactions.[2]

    • Bromine: The bromo substituent serves two primary functions. Firstly, it significantly increases the lipophilicity of the molecule, which can influence its membrane permeability and distribution. Secondly, and perhaps more importantly from a synthetic standpoint, the carbon-bromine bond is a versatile functional handle for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse analogues.

  • The Carboxylic Acid: This functional group is pivotal for both biological activity and pharmaceutical development. It can act as a hydrogen bond donor and acceptor, anchoring the molecule within a receptor's active site. Furthermore, it provides a convenient point for salt formation to improve solubility and bioavailability, or for conversion into esters and amides to create prodrugs or further modulate the molecule's properties.[4]

Physicochemical and Structural Properties

PropertyValueSource
IUPAC Name 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid-
CAS Number 1056010-27-5[1]
Molecular Formula C₁₀H₈BrFO₂[5][6]
Molecular Weight 259.07 g/mol [5][6]
Synonym 4-Bromo-1-(2-carboxycycloprop-1-yl)-2-fluorobenzene[1]

Analytical Characterization (Predicted Spectral Data)

While a definitive experimental spectrum requires empirical analysis, the key spectral features can be reliably predicted based on the molecule's structure. These predictions are invaluable for reaction monitoring and structural confirmation.

Technique Expected Features
¹H NMR ~10.0-13.0 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH). ~7.0-7.6 ppm: Complex multiplets, 3H (Aromatic protons). ~1.5-3.0 ppm: Series of complex multiplets, 4H (Cyclopropyl protons, -CH- and -CH₂-).
¹³C NMR ~170-180 ppm: Carbonyl carbon (-COOH). ~155-165 ppm (Doublet, ¹JCF): Aromatic carbon directly bonded to fluorine. ~110-140 ppm: Remaining aromatic carbons (some exhibiting smaller C-F couplings). ~15-35 ppm: Cyclopropyl carbons.
IR Spectroscopy ~2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid). ~1700 cm⁻¹: Strong C=O stretch (Carboxylic acid). ~1200-1250 cm⁻¹: C-F stretch. ~550-650 cm⁻¹: C-Br stretch.
Mass Spec (EI) m/z ~258/260: Molecular ion peak exhibiting a characteristic ~1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity Profile

The synthesis of 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid leverages established methodologies in organic chemistry. Its reactivity is dictated by the interplay of its three primary functional regions.

Proposed Synthetic Workflow

A logical and efficient synthesis can be achieved via a cyclopropanation reaction of a suitable olefin precursor, followed by hydrolysis. The Corey-Chaykovsky reaction is a well-established method for this transformation.[4]

G cluster_0 Synthesis Workflow A 4-Bromo-2-fluorostyrene (Starting Material) C Cyclopropanation Reaction A->C B Ethyl Diazoacetate + Rh₂(OAc)₄ Catalyst B->C D Ethyl 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylate (Ester Intermediate) C->D Formation of cyclopropyl ester E Base Hydrolysis (e.g., NaOH, H₂O/EtOH) D->E F Acidic Workup (e.g., HCl) E->F G 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (Final Product) F->G Protonation

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: Rhodium-Catalyzed Cyclopropanation & Hydrolysis

  • Cyclopropanation: To a solution of 4-bromo-2-fluorostyrene in a suitable solvent (e.g., dichloromethane) at room temperature, add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄).

    • Causality: Rhodium(II) acetate is an effective catalyst for the decomposition of ethyl diazoacetate to form a rhodium carbene, which is the active cyclopropanating agent.

  • Slowly add a solution of ethyl diazoacetate in dichloromethane to the reaction mixture via a syringe pump over several hours.

    • Causality: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions such as dimerization.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting styrene is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure and purify the resulting crude ester by flash column chromatography on silica gel to yield ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate.[4]

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide.[7]

  • Heat the mixture to reflux and stir for several hours until TLC indicates the complete disappearance of the ester.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon and leading to saponification.

  • Cool the mixture to room temperature, and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~1-2, resulting in the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity Profile

The compound's structure offers multiple sites for chemical modification, making it a highly adaptable building block.

G cluster_1 Reactivity Pathways Core 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Amide Amide Derivatives Core->Amide Amide Coupling (EDC, HOBt, Amine) Ester Ester Derivatives Core->Ester Esterification (Alcohol, Acid Catalyst) Coupling Cross-Coupled Products (e.g., Biaryls, Alkynes) Core->Coupling Suzuki / Sonogashira (Pd Catalyst, Boronic Acid / Alkyne)

Caption: Key reaction pathways for derivatization.

  • Carboxylic Acid Transformations: The -COOH group readily undergoes standard transformations, including esterification with alcohols under acidic conditions and amide bond formation with amines using coupling reagents like EDC and HOBt.[4]

  • Aromatic Ring Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl groups), providing a powerful tool for library synthesis and SAR exploration.

  • Cyclopropane Ring Stability: The cyclopropane ring is generally stable under common synthetic conditions (e.g., amide coupling, hydrolysis, many cross-coupling reactions). However, it can undergo ring-opening under specific, highly energetic conditions, such as in certain reactions involving radical intermediates or strong Lewis acids.[8]

Applications in Drug Discovery

The unique combination of structural motifs positions 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid as a high-value building block for generating novel chemical entities with therapeutic potential.

  • Scaffold for Library Synthesis: Its multiple points of reactivity allow for the creation of large, diverse libraries of compounds for high-throughput screening.

  • Metabolic Stability and Potency: The cyclopropane moiety can enhance metabolic stability and constrain the conformation of flexible side chains, potentially increasing binding affinity and potency.[2][3]

  • Potential Therapeutic Targets: While specific activity for this compound is not widely reported, structural analogs containing the phenylcyclopropane carboxylic acid core have been investigated as inhibitors of enzymes involved in inflammatory pathways.[5][9] The core structure could be adapted to target a range of enzymes or receptors where a constrained, lipophilic moiety is desired.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are essential. Based on data for structurally similar compounds, the following hazards should be assumed.

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][10] May also cause respiratory irritation.[6][10] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5] Room temperature storage is generally acceptable.[11]

References

  • Journal of Medicinal Chemistry. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]

  • PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Bromocyclopropane. Available at: [Link]

  • Chemsrc. (n.d.). CAS#:161711-27-9 | (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Semantic Scholar. (n.d.). Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydry. Available at: [Link]

  • MD Topology. (n.d.). (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid | C10H9BrO2 | NMR. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Available at: [Link]

  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Available at: [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling, and Storage of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Introduction 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a specialized organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique structural motifs, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a specialized organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique structural motifs, including a halogenated aromatic ring, a carboxylic acid functional group, and a strained cyclopropane ring, contribute to its potential as a building block in the synthesis of novel therapeutic agents. However, these same features necessitate a thorough understanding of its chemical properties to ensure safe handling, storage, and disposal. This guide provides a comprehensive overview of the safety protocols and best practices for laboratory personnel working with this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and maintain a safe working environment.

Section 1: Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is presented below. This data is essential for a foundational understanding of the compound's behavior.

PropertyValueSource
Molecular Formula C₁₀H₈BrFO₂[PubChem][1]
Molecular Weight 259.07 g/mol [PubChem][1]
Appearance Assumed to be a solid at room temperature[General knowledge of similar compounds][2]
CAS Number 872422-15-6[PubChem][1]

Section 2: Hazard Identification and Risk Assessment

Understanding the potential hazards associated with 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is the cornerstone of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.[1]

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

The structural components of the molecule inform these classifications. The carboxylic acid moiety is a known irritant to skin and eyes and can cause respiratory tract irritation if inhaled.[3][4] Halogenated aromatic compounds can also exhibit toxicity and require careful handling to minimize exposure.[5][6]

Risk Assessment Workflow

A systematic approach to risk assessment is critical before any handling of this compound. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

RiskAssessment Risk Assessment Workflow A Hazard Identification (GHS: H302, H315, H319, H335) B Exposure Assessment - Inhalation (dust) - Dermal contact - Ingestion A->B potential for C Risk Characterization (Likelihood & Severity) B->C determines D Control Measures - Engineering Controls - PPE - Administrative Controls C->D dictates need for E Review & Refine D->E continuous E->A

Caption: A workflow for assessing and mitigating risks.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of fine dust particles.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Glove Box: For procedures involving larger quantities or the potential for significant dust generation, the use of a glove box is recommended to provide a physical barrier and a contained environment.[7]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid includes:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and airborne particles.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. For prolonged contact or when handling solutions, double-gloving is recommended. Always inspect gloves for any signs of degradation before use.[2][9]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[9][10]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][11]

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a container of the compound, a weigh boat, a spatula, and the desired solvent inside the fume hood.

  • Weighing: Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust.

  • Dissolution: Add the weighed solid to a suitable reaction vessel containing the solvent. Stir gently to dissolve.

  • Cleaning: Decontaminate the spatula and weigh boat with a suitable solvent. Dispose of any contaminated materials as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid and to prevent hazardous situations.

Storage Conditions
  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][12][13] A dedicated cabinet for corrosive and toxic materials is recommended.[4]

  • Segregation: This compound must be stored separately from incompatible materials, particularly strong bases and oxidizing agents, to avoid vigorous or exothermic reactions.[3][4]

Chemical Stability Considerations

The cyclopropane ring in this molecule is a source of significant ring strain due to the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbons.[14][15][16] This inherent strain makes the cyclopropane ring susceptible to opening under certain reaction conditions, a property that can be exploited in synthesis but also presents a stability concern.[17][18] It is therefore important to avoid storing the compound under conditions of high heat or in the presence of catalysts that could promote ring-opening reactions.

Section 5: Emergency Procedures

In the event of an accidental release or exposure, prompt and correct action is vital.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][20]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

Spill Management

The appropriate response to a spill depends on its size and location.

SpillResponse Spill Response Decision Tree Spill Chemical Spill Occurs Assess Is the spill large, in a public area, or are you unsure how to proceed? Spill->Assess Evacuate Evacuate Area Call Emergency Services (911) Assess->Evacuate Yes Cleanup Proceed with Caution (Minor Spill Cleanup) Assess->Cleanup No Contain Contain the spill with an inert absorbent (e.g., sand, vermiculite) Cleanup->Contain Neutralize Neutralize with sodium bicarbonate or soda ash Contain->Neutralize Collect Collect residue into a sealed container for hazardous waste disposal Neutralize->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate

Caption: A decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (Solid): [21][22]

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate PPE as described in Section 3.2.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Neutralize: For acidic compounds, cautiously sprinkle sodium bicarbonate or soda ash over the contained spill.[21][23] Use pH paper to confirm neutralization if the spill is wetted.

  • Collect: Carefully sweep the mixture into a designated, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

References

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS. West Liberty University. [Link]

  • Safety Data Sheet: 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [Link]

  • 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

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  • Which equipment to select for handling toxic materials and protecting operators?. Palamatic Process. [Link]

  • Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

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  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Halogenated Solvents Safety Procedure. PSFC. [Link]

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  • Safe storage of used volatile acid solution. Reddit. [Link]

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  • Cycloalkanes and Their Relative Stabilities. KPU Pressbooks. [Link]

  • Chemical Handling and Storage. University of Toronto Scarborough. [Link]

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  • Safe Halogenated Solvents?. Reddit. [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, a crucial building block in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, a crucial building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, potential applications in drug discovery, and safety considerations.

Introduction: The Strategic Value of a Unique Molecular Scaffold

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry. Its molecular architecture, which combines a substituted phenyl ring with a strained cyclopropane carboxylic acid moiety, offers a unique set of properties that are highly desirable in the design of novel therapeutic agents. The strategic incorporation of bromine and fluorine atoms on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, while the cyclopropane ring introduces conformational rigidity and a three-dimensional structure that can enhance binding affinity to biological targets. This guide will explore the multifaceted nature of this compound and its potential to accelerate drug discovery programs.

Physicochemical Properties and Molecular Identification

A thorough understanding of the fundamental properties of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is essential for its effective use in research and development.

PropertyValueSource
Molecular Weight 259.07 g/mol [1]
Molecular Formula C₁₀H₈BrFO₂[1]
IUPAC Name 1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid[1]
CAS Number 872422-15-6[1]
Canonical SMILES C1CC1(C(=O)O)C2=C(C=C(C=C2)Br)F[1]
Calculated LogP 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid: A Mechanistic Approach

While a specific, publicly available, step-by-step synthesis protocol for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is not readily found, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, particularly the malonic ester synthesis. This method is a robust technique for the preparation of substituted carboxylic acids.[2][3][4]

The proposed synthesis involves a two-step process: the formation of a cyclopropane ring through a reaction with a dihaloalkane, followed by the introduction of the substituted phenyl group.

Synthesis_Pathway cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Arylation and Hydrolysis Diethyl_Malonate Diethyl Malonate Intermediate_Ester Diethyl cyclopropane-1,1-dicarboxylate Diethyl_Malonate->Intermediate_Ester Alkylation Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate_Ester Base Strong Base (e.g., NaOEt) Base->Intermediate_Ester Aryl_Intermediate Aryl-substituted diester Intermediate_Ester->Aryl_Intermediate Coupling Reaction 4_Bromo_2_fluoroaniline 4-Bromo-2-fluoroaniline 4_Bromo_2_fluoroaniline->Aryl_Intermediate Final_Product 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid Aryl_Intermediate->Final_Product Hydrolysis & Decarboxylation

Caption: Proposed synthetic pathway for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate

This step is a variation of the malonic ester synthesis for the formation of a cyclopropane ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Diethyl Malonate: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Cyclopropanation: Add 1,2-dibromoethane to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl cyclopropane-1,1-dicarboxylate.[5]

Causality: The strong base (sodium ethoxide) deprotonates the α-carbon of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring.

Step 2: Synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

This step involves the introduction of the substituted phenyl ring, followed by hydrolysis and decarboxylation.

  • Arylation: A palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, could be employed to couple the diethyl cyclopropane-1,1-dicarboxylate with 4-bromo-2-fluoroaniline.

  • Hydrolysis: The resulting aryl-substituted diester is then subjected to basic hydrolysis using a strong base like sodium hydroxide in an aqueous or alcoholic solution. This converts the ester groups to carboxylate salts.

  • Acidification and Decarboxylation: The reaction mixture is then acidified with a strong acid (e.g., HCl). The resulting dicarboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating to yield the final product, 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.[6][7]

Causality: The palladium catalyst facilitates the formation of a carbon-nitrogen bond between the cyclopropane ring and the aniline. Subsequent hydrolysis cleaves the ester bonds, and the inherent instability of the gem-dicarboxylic acid drives the decarboxylation to the more stable monocarboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its utility stems from the unique combination of its structural features.

Applications cluster_Applications Potential Applications in Drug Discovery Core_Molecule 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid Scaffold As a Rigid Scaffold Core_Molecule->Scaffold Provides 3D structure Analogs Synthesis of Bioactive Analogs Core_Molecule->Analogs Functional group handle Properties Modulation of Physicochemical Properties Core_Molecule->Properties Contains F and Br Fragment_Based In Fragment-Based Drug Design Core_Molecule->Fragment_Based Small, defined structure

Caption: Key roles of the title compound in drug discovery.

  • Introduction of Conformational Rigidity: The cyclopropane ring is a rigid structure that can lock a molecule into a specific conformation. This can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

  • Metabolic Stability: The cyclopropane moiety is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The fluorine atom can increase metabolic stability and binding affinity, while the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.

  • As a Bioisostere: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, allowing for the exploration of new chemical space while maintaining or improving biological activity.

  • Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[8] The carboxylic acid functionality provides a convenient point for chemical derivatization, such as amide bond formation.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a highly valuable and versatile building block for drug discovery and development. Its unique structural features provide medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in the quest for new medicines.

References

  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Malonic ester synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Patel, R., & Patel, M. (2012). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2631-2637.
  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Orforglipron Intermediates: Breakthrough Production & Sales. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]

  • Hovor, S., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.
  • Grokipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP3404032B1 - Process for making benzoxazepin compounds.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Google Patents. (n.d.). US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
  • Organic Syntheses. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Introduction 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The unique combination of a cyclopropane ring, a fluorinated phenyl group, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The unique combination of a cyclopropane ring, a fluorinated phenyl group, and a carboxylic acid moiety makes it an attractive scaffold for the synthesis of novel therapeutic agents. The rigid cyclopropane structure allows for precise control of the spatial orientation of the substituents, while the fluorine atom can enhance metabolic stability and binding affinity. This document provides a comprehensive, step-by-step protocol for the synthesis of this important molecule, intended for researchers, scientists, and professionals in the field of drug development.

The synthetic strategy outlined herein is a three-step sequence commencing with the readily available 4-bromo-2-fluorobenzaldehyde. The key transformations involve a Wittig reaction to construct the requisite styrene intermediate, followed by a diastereoselective cyclopropanation, and culminating in the hydrolysis of the resulting ester to afford the target carboxylic acid. This protocol is designed to be a self-validating system, with detailed explanations for each experimental choice and references to authoritative sources for the underlying chemical principles.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Bromo-2-fluorobenzaldehyde≥98%Sigma-Aldrich
Methyltriphenylphosphonium bromide≥98%Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl ether (anhydrous)≥99.7%, inhibitor-freeSigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Diethylzinc1.0 M solution in hexanesSigma-Aldrich
Ethyl diazoacetate~90% in DCMSigma-Aldrich
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
Hydrochloric acid (HCl)37%, ACS reagentFisher Scientific
Anhydrous magnesium sulfate (MgSO4)Reagent gradeSigma-Aldrich
Celite® 545---Sigma-Aldrich

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. n-Butyllithium and diethylzinc are pyrophoric and must be handled under an inert atmosphere (nitrogen or argon) using appropriate syringe techniques. Ethyl diazoacetate is toxic and potentially explosive; it should be handled with care.

Experimental Protocol

The synthesis of 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is accomplished in three main steps as illustrated in the workflow diagram below.

Synthesis_Workflow Start 4-Bromo-2-fluorobenzaldehyde Step1 Step 1: Wittig Reaction Start->Step1 Intermediate1 4-Bromo-2-fluorostyrene Step1->Intermediate1 Step2 Step 2: Cyclopropanation Intermediate1->Step2 Intermediate2 Ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 FinalProduct 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid Step3->FinalProduct

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of 4-Bromo-2-fluorostyrene

This step employs a Wittig reaction to convert the aldehyde functionality of the starting material into a vinyl group.[1][2] The ylide is generated in situ from methyltriphenylphosphonium bromide using a strong base, n-butyllithium.

Wittig_Reaction 4-Bromo-2-fluorobenzaldehyde Ph3P=CH2 + 4-Bromo-2-fluorostyrene

Figure 2: Wittig reaction for the synthesis of 4-bromo-2-fluorostyrene.

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension while maintaining the temperature below 5 °C. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using hexanes as the eluent to afford 4-bromo-2-fluorostyrene as a colorless oil.

Expected Characterization Data for 4-Bromo-2-fluorostyrene:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 3H, Ar-H), 6.70 (dd, 1H, Ar-CH=), 5.75 (d, 1H, =CH₂), 5.40 (d, 1H, =CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.0 (d, J=250 Hz), 135.0, 130.0, 128.0 (d, J=10 Hz), 125.0 (d, J=4 Hz), 120.0 (d, J=25 Hz), 118.0, 115.0.

  • MS (EI): m/z (%) 202/204 (M⁺, 100), 123 (M⁺-Br, 20).

Step 2: Synthesis of Ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate

This step involves the cyclopropanation of the newly synthesized styrene. A modified Simmons-Smith reaction using diethylzinc and ethyl diazoacetate is employed to construct the cyclopropane ring and install the ester functionality in a single step.[3][4]

Cyclopropanation_Reaction 4-Bromo-2-fluorostyrene Ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate

Figure 3: Cyclopropanation of 4-bromo-2-fluorostyrene.

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of 4-bromo-2-fluorostyrene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.2 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of ethyl diazoacetate (1.5 equivalents) in anhydrous DCM.

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Filter the mixture through a pad of Celite® to remove the zinc salts, washing the pad with DCM.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Characterization Data for Ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.00 (m, 3H, Ar-H), 4.10 (q, 2H, OCH₂CH₃), 2.50-1.20 (m, 4H, cyclopropyl-H), 1.25 (t, 3H, OCH₂CH₃). (Note: The cyclopropyl protons will exhibit complex splitting patterns).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.0, 160.0 (d, J=250 Hz), 138.0 (d, J=8 Hz), 131.0, 128.0 (d, J=4 Hz), 122.0 (d, J=25 Hz), 118.0 (d, J=25 Hz), 61.0, 25.0, 22.0, 18.0, 14.0.

  • MS (ESI): m/z 289/291 ([M+H]⁺).

Step 3: Synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis using sodium hydroxide is a reliable method for this transformation.[5][6]

Hydrolysis_Reaction Ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Figure 4: Hydrolysis of the cyclopropyl ester.

Procedure:

  • Dissolve the ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid as a white solid.[7][8]

Characterization of the Final Product

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

PropertyValue
Molecular Formula C₁₀H₈BrFO₂
Molecular Weight 259.07 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 11.5 (br s, 1H, COOH), 7.35-7.05 (m, 3H, Ar-H), 2.60-1.30 (m, 4H, cyclopropyl-H).
¹³C NMR (CDCl₃, 100 MHz) δ 179.0, 160.5 (d, J=252 Hz), 137.5 (d, J=8 Hz), 131.5, 128.5 (d, J=4 Hz), 122.5 (d, J=25 Hz), 118.5 (d, J=25 Hz), 26.0, 23.0, 19.0.
Mass Spectrometry (ESI) m/z 257/259 ([M-H]⁻). The mass spectrum is expected to show characteristic fragmentation patterns for carboxylic acids, including the loss of H₂O and CO₂.[9][10]

Discussion

The protocol described provides a reliable and reproducible method for the synthesis of 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. The choice of the Wittig reaction in the first step is advantageous due to its high functional group tolerance and generally good yields for the formation of vinyl arenes from aromatic aldehydes. The use of a strong, non-nucleophilic base like n-BuLi is crucial for the efficient generation of the phosphonium ylide.

The cyclopropanation step is a critical transformation that establishes the three-membered ring. The modified Simmons-Smith reaction with diethylzinc and ethyl diazoacetate offers a convenient route to the corresponding cyclopropyl ester. The diastereoselectivity of this reaction can be influenced by the steric and electronic nature of the styrene substrate. For unsubstituted styrene, a mixture of cis and trans diastereomers is often observed.

The final hydrolysis step is a standard procedure. Basic hydrolysis is generally preferred over acidic hydrolysis for esters, as it is an irreversible process, driving the reaction to completion.[6][11] Purification of the final carboxylic acid by recrystallization is an effective method to obtain a high-purity product.

References

  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Teil). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link][1]

  • Chemistry LibreTexts. Wittig Reaction. [Link][2]

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]

  • Chemguide. Hydrolysing Esters. [Link][6]

  • University of Toronto. Recrystallization. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

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Application

Application Notes & Protocols: Strategic Derivatization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid for Drug Discovery

Introduction: A Scaffold of Strategic Importance In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The 2-phenylcyclopropane-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The 2-phenylcyclopropane-1-carboxylic acid scaffold has emerged as a privileged motif, prized for the conformational rigidity and metabolic stability imparted by the cyclopropane ring.[1] This three-dimensional structure offers a distinct advantage over more flexible aliphatic chains, often leading to improved binding affinity and selectivity for biological targets.

The specific intermediate, 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid , represents a particularly versatile building block for library synthesis. It is engineered with two distinct, orthogonally reactive functional groups: a carboxylic acid amenable to a host of conjugation chemistries, and an aryl bromide poised for transition-metal-catalyzed cross-coupling reactions. The presence of the 2-fluoro substituent further modulates the electronic properties of the phenyl ring and can serve as a metabolic blocking position, enhancing the drug-like properties of its derivatives.

This guide provides an in-depth exploration of the key derivatization reactions of this scaffold. We will delve into the causality behind experimental choices, present field-proven protocols, and outline strategic pathways for creating diverse libraries of compounds for drug development professionals.

Section 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most accessible functional group for initial derivatization. Its conversion to amides and esters is fundamental for exploring structure-activity relationships (SAR) and developing prodrug strategies.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, and for good reason.[2] Amide linkages are structurally similar to peptide bonds, providing critical hydrogen bonding interactions for target engagement, and generally exhibit excellent chemical and metabolic stability.[2] The primary challenge in amide synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine, as direct condensation is thermodynamically unfavorable.

This method is a workhorse in organic synthesis, utilizing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which suppresses racemization (if chiral centers are adjacent to the carboxyl group) and minimizes the formation of the N-acylurea byproduct.

Experimental Protocol: Synthesis of 2-(4-Bromo-2-fluorophenyl)-N-benzylcyclopropane-1-carboxamide

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and Benzylamine (1.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Reagent/ParameterMolar EquivalentsRoleCausality Behind Choice
Carboxylic Acid1.0SubstrateThe core scaffold to be derivatized.
Amine1.1NucleophileA slight excess ensures complete consumption of the activated acid.
EDC·HCl1.2Coupling ReagentActivates the carboxylic acid; water-soluble byproducts simplify purification.[3]
HOBt1.2AdditiveMinimizes side reactions and suppresses potential racemization.
Solvent-MediumAnhydrous DCM or DMF is used to prevent hydrolysis of the active intermediate.
Temperature0 °C to RTConditionInitial cooling controls the exothermic activation step, preventing degradation.

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior.[2] HATU forms a highly reactive O-acylisouronium species that reacts rapidly with amines, often succeeding where carbodiimide methods fail.[4]

Experimental Protocol: General Procedure using HATU

  • Preparation: In a flask under an inert atmosphere, dissolve 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation & Coupling: Add HATU (1.2 eq) in a single portion. The reaction mixture may change color.

  • Reaction: Stir at room temperature for 2-6 hours. Monitor progress by LC-MS. These reactions are typically much faster than EDC couplings.

  • Work-up: Dilute the mixture with Ethyl Acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Purification: Dry the organic phase, concentrate, and purify by flash column chromatography.

Workflow: Amide Bond Formation

G cluster_start Reactant Preparation cluster_activation Activation & Coupling cluster_end Purification Acid Carboxylic Acid (1.0 eq) Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Acid->Coupling_Reagent Combine in Solvent Amine Amine (1.1 eq) Amine->Coupling_Reagent Combine in Solvent Workup Aqueous Work-up Coupling_Reagent->Workup Reaction (2-24h) Solvent Anhydrous Solvent (DCM or DMF) Chromatography Column Chromatography Workup->Chromatography Product Pure Amide Product Chromatography->Product

Caption: General workflow for amide synthesis.

Esterification: Modulating Physicochemical Properties

Esterification is a key strategy for converting carboxylic acids into prodrugs, which can improve oral bioavailability by masking the polar acid group. It is also used to fine-tune solubility and permeability.

For converting the carboxylic acid to an ester, particularly with secondary or tertiary alcohols where acid-catalyzed methods are sluggish, the Steglich esterification is highly effective.[5] It uses a carbodiimide, such as Dicyclohexylcarbodiimide (DCC), for activation, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a highly nucleophilic acylation catalyst.[6]

Experimental Protocol: Synthesis of Methyl 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylate

  • Preparation: To a flask charged with a stir bar, add 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq), the desired alcohol (e.g., Methanol, 1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 4-12 hours.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct.

  • Work-up & Purification: Wash the filtrate with 1 M HCl (aq) and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Section 2: Derivatization via the Aryl Bromide Moiety

The C(sp²)-Br bond is an exceptionally powerful handle for building molecular complexity through palladium-catalyzed cross-coupling reactions.[8] The higher reactivity of the aryl bromide compared to the aryl fluoride allows for highly selective transformations at the 4-position of the phenyl ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and versatile methods for forming C-C bonds, coupling the aryl bromide with a boronic acid or ester. Its tolerance of a wide range of functional groups makes it ideal for late-stage diversification in a synthetic route.

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step that requires activation by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2-(2-Fluoro-4'-(methoxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid

  • Preparation: In a Schlenk flask or microwave vial, combine 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O). Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and water. Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid, then extract with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

ComponentExampleRoleCausality Behind Choice
Pd CatalystPd(PPh₃)₄, Pd(dppf)Cl₂CatalystFacilitates the oxidative addition and reductive elimination steps.
LigandPPh₃, dppfStabilizerStabilizes the Pd center and modulates its reactivity.
BaseK₂CO₃, K₃PO₄, Cs₂CO₃ActivatorActivates the boronic acid for the transmetalation step.
SolventDioxane/H₂O, Toluene/H₂OMediumThe aqueous phase is crucial for the base to function effectively.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Br Pd0->PdII_Complex Oxidative Addition Transmetalation Transmetalation PdII_Aryl_Complex Ar-Pd(II)L₂-Ar' PdII_Complex->PdII_Aryl_Complex Transmetalation PdII_Aryl_Complex->Pd0 Reductive Elimination RedElim Reductive Elimination Product_label Ar-Ar' PdII_Aryl_Complex->Product_label RedElim->Product_label ArBr_label Ar-Br ArBr_label->OxAdd Boronic_label Ar'-B(OH)₂ + Base Boronic_label->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Orthogonal and Sequential Derivatization Strategies

The true synthetic power of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid lies in the ability to perform sequential, orthogonal reactions on its two distinct functional handles. This allows for the rapid construction of large, diverse chemical libraries from a single advanced intermediate.

Strategy 1: Cross-Coupling First, then Amide Coupling

This is often the preferred route. The Suzuki or other cross-coupling reaction is performed on the free acid, followed by amide bond formation on the resulting biaryl product. This sequence avoids potential complications where the amide functionality might interfere with the palladium catalyst.

G Start 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Intermediate Suzuki-Coupled Carboxylic Acid Intermediate Start->Intermediate Step 1: Suzuki Coupling (Ar-Br site) Final Final Di-functionalized Amide Product Intermediate->Final Step 2: Amide Coupling (-COOH site)

Caption: Strategy 1: Sequential derivatization via Suzuki then amide coupling.

Strategy 2: Amide Coupling First, then Cross-Coupling

In this approach, the carboxylic acid is first converted to a desired amide. The resulting amide is then subjected to a cross-coupling reaction. This route is viable if the chosen amide functionality is stable to the heating and basic conditions of the cross-coupling reaction and does not poison the catalyst.

G Start 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Intermediate Amide Intermediate Start->Intermediate Step 1: Amide Coupling (-COOH site) Final Final Di-functionalized Amide Product Intermediate->Final Step 2: Suzuki Coupling (Ar-Br site)

Caption: Strategy 2: Sequential derivatization via amide then Suzuki coupling.

Conclusion

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a high-value, strategically designed building block for drug discovery programs. Its two orthogonal points of diversification—the carboxylic acid and the aryl bromide—provide researchers with a robust platform for systematically exploring chemical space. By leveraging the reliable and versatile reactions of amide coupling, esterification, and palladium-catalyzed cross-coupling, scientists can efficiently generate libraries of novel compounds, accelerating the journey from hit identification to lead optimization. The protocols and strategies outlined herein provide a comprehensive framework for unlocking the full potential of this powerful scaffold.

References

  • (Reference for general derivatiz
  • (Reference for general derivatiz
  • (Reference for general derivatiz
  • (Reference for general derivatiz
  • (Reference for a specific NSAID or rel
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  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. URL: [Link]

  • (Reference for cyclopropane synthesis, if available)
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. URL: [Link]

  • (Reference for a specific patent on cyclopropane deriv
  • (Reference for synthesis of a rel
  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. URL: [Link]

  • NRO P-I. (n.d.). Cross-Coupling Reactions. Retrieved from NROChemistry website. URL: [Link]

  • (Reference for a review on cyclopropane in drug discovery, if available)
  • Pattar, S. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences. URL: [Link]

  • (Reference for stable cyclopropene deriv
  • Due-Hansen, M. E., et al. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Royal Society of Chemistry. URL: [Link]

  • Clark, J. (n.d.). Esterification of Carboxylic Acids. Retrieved from Chemguide. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. URL: [Link]

  • (Reference for decarbonyl
  • (Reference for importance of carboxylic acids in pharma, if available)
  • (Reference for amide synthesis
  • Gooßen, L. J. (2021). Catalytic cross-coupling reactions. Ruhr-Universität Bochum. URL: [Link]

  • (Reference for ester synthesis, if available)
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. URL: [Link]

  • Decarboxylative cross-coupling. (n.d.). In Wikipedia. Retrieved from Wikipedia. URL: [Link]

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Method

The Strategic Application of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid in the Development of Next-Generation USP1 Inhibitors

Introduction: A Pivotal Building Block in Precision Oncology In the landscape of modern medicinal chemistry, the identification of versatile and strategically functionalized building blocks is paramount to the successful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Building Block in Precision Oncology

In the landscape of modern medicinal chemistry, the identification of versatile and strategically functionalized building blocks is paramount to the successful development of novel therapeutics. 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has emerged as a critical intermediate, particularly in the synthesis of potent and selective inhibitors of Ubiquitin-Specific Protease 1 (USP1). The unique combination of a cyclopropane ring, a brominated phenyl group, and a carboxylic acid moiety provides a trifecta of chemical handles that medicinal chemists can exploit to fine-tune the pharmacological properties of drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key chemical entity.

The cyclopropane ring, a recurring motif in numerous FDA-approved drugs, offers a rigid scaffold that can enhance metabolic stability, improve binding potency, and introduce three-dimensionality into a molecule.[1][2] The bromo and fluoro substitutions on the phenyl ring provide opportunities for further chemical modifications and can influence the electronic properties and binding interactions of the final compound. The carboxylic acid group is a versatile functional group that can be readily converted into a variety of other functionalities, most notably amides, which are prevalent in drug molecules.[3][4]

Core Application: Synthesis of USP1 Inhibitors for Cancer Therapy

The primary and most significant application of 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid in medicinal chemistry to date is its role as a key precursor in the synthesis of USP1 inhibitors. USP1 is a deubiquitinating enzyme that plays a crucial role in DNA damage repair pathways.[5][6] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[7][8] By inhibiting USP1, cancer cells become more susceptible to DNA-damaging agents and PARP inhibitors, offering a potential strategy to overcome drug resistance.[7][9]

One of the most prominent USP1 inhibitors synthesized using this building block is KSQ-4279, a first-in-class clinical candidate.[7][8] The 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxamide moiety forms a core component of KSQ-4279 and related analogs, highlighting the importance of this specific chemical scaffold in achieving high potency and selectivity.

The Rationale Behind the Scaffold: A Structure-Activity Relationship (SAR) Perspective

The choice of the 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid scaffold is not arbitrary. Structure-activity relationship (SAR) studies on USP1 inhibitors have revealed the importance of specific structural features for optimal activity:

  • The Cyclopropane Ring: This rigid linker properly orients the substituted phenyl ring for optimal interaction within the USP1 binding pocket. Its inherent stability also contributes to a favorable pharmacokinetic profile.[1]

  • The 4-Bromo-2-fluorophenyl Group: The bromine atom can be utilized for further diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space. The fluorine atom can enhance binding affinity through hydrogen bonding or other electrostatic interactions and can also improve metabolic stability.

  • The Carboxamide Linkage: The carboxylic acid is typically converted to an amide during the synthesis of the final inhibitor. This amide bond is crucial for establishing key hydrogen bonding interactions with the target protein.[4]

Experimental Protocols

Protocol 1: Synthesis of a Key Amide Intermediate for USP1 Inhibitors

This protocol details the crucial amide bond formation step, coupling 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid with a desired amine partner, a foundational step in the synthesis of USP1 inhibitors like KSQ-4279.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Carboxylic_Acid 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Amide_Coupling Amide Coupling Reaction Carboxylic_Acid->Amide_Coupling Amine Amine Partner (e.g., aminopyrimidine derivative) Amine->Amide_Coupling Coupling_Agent Coupling Agent (e.g., HATU, DCC, EDC) Coupling_Agent->Amide_Coupling Base Base (e.g., DIPEA, NMM) Base->Amide_Coupling Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Amide_Coupling Temperature Temperature (e.g., 0 °C to RT) Temperature->Amide_Coupling Workup Aqueous Workup & Extraction Amide_Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Amide Intermediate Purification->Product

Caption: General workflow for the synthesis of an amide intermediate.

Materials:

  • 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

  • Desired amine partner

  • Amide coupling reagent (e.g., HATU, DCC, EDC)[10]

  • Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware and stirring equipment

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Amine and Base: Add the desired amine partner (1.0-1.2 equivalents) and the organic base (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add the amide coupling reagent (1.1-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the coupling reagents, which are often sensitive to hydrolysis.

  • Anhydrous Solvents: Essential for the same reason as maintaining an inert atmosphere.

  • Cooling to 0 °C: The activation of the carboxylic acid is often an exothermic process. Cooling helps to control the reaction rate and prevent the formation of side products.

  • Choice of Coupling Reagent: HATU is often preferred for its high efficiency and reduced side reactions, especially for sterically hindered or electron-deficient amines.[11] DCC and EDC are also effective but may require the addition of an activating agent like HOBt to suppress side reactions.[10]

  • Aqueous Workup: Removes unreacted reagents, the base, and water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic species.

Protocol 2: Biochemical Assay for USP1 Inhibition

This protocol outlines a general method to assess the inhibitory activity of compounds synthesized from 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid against the USP1/UAF1 complex.

Workflow Diagram:

Assay_Workflow cluster_components Assay Components cluster_conditions Assay Conditions USP1_UAF1 Purified USP1/UAF1 Enzyme Complex Reaction_Mix Prepare Reaction Mixture USP1_UAF1->Reaction_Mix Substrate Fluorogenic Substrate (e.g., Ubiquitin-Rhodamine) Substrate->Reaction_Mix Inhibitor Test Compound (Synthesized from intermediate) Inhibitor->Reaction_Mix Buffer Assay Buffer (e.g., HEPES, DTT) Buffer->Reaction_Mix Incubation Incubation Time & Temp. (e.g., 30 min at RT) Incubation->Reaction_Mix Fluorescence_Reading Measure Fluorescence (Excitation/Emission) Reaction_Mix->Fluorescence_Reading Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis Result Inhibitory Potency (IC50 Value) Data_Analysis->Result

Caption: General workflow for a USP1 biochemical assay.

Materials:

  • Purified recombinant human USP1/UAF1 complex[12]

  • Fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine 110)[12]

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the USP1/UAF1 complex in assay buffer to the desired working concentration.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compounds to the wells of the 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Enzyme Addition and Pre-incubation: Add the diluted USP1/UAF1 enzyme solution (e.g., 10 µL) to all wells except the 0% activity control. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 5 µL of ubiquitin-rhodamine 110 solution).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for rhodamine 110).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Purified Enzyme Complex: Using a purified USP1/UAF1 complex ensures that the observed inhibition is a direct effect on the target enzyme and not due to off-target effects in a more complex system.[12]

  • Fluorogenic Substrate: Provides a sensitive and continuous readout of enzyme activity, allowing for accurate determination of reaction rates.

  • Pre-incubation Step: Allows the inhibitor to reach binding equilibrium with the enzyme before the addition of the substrate, which is important for accurate IC50 determination, especially for slow-binding inhibitors.

  • Low DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity, so it is crucial to keep the final DMSO concentration in the assay low (typically ≤1%).

Data Presentation: A Snapshot of USP1 Inhibitor Potency

The following table summarizes the reported in vitro and in vivo activity of KSQ-4279, a prominent USP1 inhibitor synthesized using the 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid intermediate.

CompoundTargetIn Vitro Potency (IC50)Cellular ActivityIn Vivo EfficacyReference
KSQ-4279 USP1Potent and selectiveAntiproliferative activity in BRCA-mutant cell linesDose-dependent tumor growth inhibition in xenograft models[7],[8],[13]

Conclusion: A Versatile Scaffold for Future Drug Discovery

2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has proven to be a valuable and versatile building block in medicinal chemistry, particularly in the development of next-generation USP1 inhibitors. Its unique structural features provide a solid foundation for the synthesis of potent and selective drug candidates. The protocols and rationale outlined in this document are intended to empower researchers to effectively utilize this key intermediate in their drug discovery efforts, not only in the context of USP1 inhibition but also in the exploration of other therapeutic targets where this privileged scaffold may find utility. The continued exploration of derivatives based on this core structure holds significant promise for the future of precision medicine.

References

  • KSQ Therapeutics. (2020, October 24). KSQ® Therapeutics Presents First Preclinical Data for KSQ-4279, a Novel USP1 Inhibitor, for the Treatment of BRCA-Deficient Cancers. [Press release]. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). Retrieved from [Link]

  • KSQ Therapeutics. (n.d.). Development of KSQ-4279 as a First-in-Class USP1 Inhibitor for the Treatment of BRCA- Deficient Cancers. [Poster presentation]. Retrieved from [Link]

  • Patsnap. (n.d.). KSQ-4279. In Synapse. Retrieved from [Link]

  • Murray, J. E., et al. (2024). The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors. Cancer Research. Retrieved from [Link]

  • Wylie, A. A., et al. (2021). Therapeutic combinations comprising ubiquitin-specific-processing protease 1 (usp1) inhibitors and poly (adp-ribose) polymerase (parp) inhibitors (Patent No. WO/2021/163530). World Intellectual Property Organization.
  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Gould, C. M., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected cyclopropane‐containing drug molecules in the top 200... [Image]. Retrieved from [Link]

  • Debiopharm. (n.d.). Ubiquitin-specific protease 1 (usp1) inhibitor (Patent No. WO/2022/214053). World Intellectual Property Organization.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology. Retrieved from [Link]

  • Wylie, A. A., et al. (2023). Therapeutic combinations comprising ubiquitin-specific-processing protease 1 (usp1) inhibitors and poly (adp-ribose) polymerase (parp) inhibitors (U.S. Patent Application No. 17/904,159).
  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ-4279. Retrieved from [Link]

  • Eriksson, O., et al. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters. Retrieved from [Link]

  • American Association for Cancer Research. (2024). The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors. Cancer Research. Retrieved from [Link]

  • Spencer, J., et al. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • BioWorld. (2024, June 3). Xtalpi patents new USP1 inhibitors. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Ask this paper. (n.d.). The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade. Retrieved from [Link]

  • Wylie, A. A., et al. (2023). Therapeutic combinations comprising ubiquitin-specific-processing protease 1 (usp1) inhibitors and poly (adp-ribose) polymerase (parp) inhibitors (U.S. Patent Application No. 17/904,159).
  • Patsnap. (2023, July 17). The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. In Synapse. Retrieved from [Link]

Sources

Application

NMR characterization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

An Application Note for the Comprehensive NMR Characterization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid Introduction In the landscape of pharmaceutical and materials science, the precise structural elu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive NMR Characterization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of development and quality control. 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a molecule that presents a rich tapestry of NMR-active nuclei and complex spin systems, making it an excellent candidate for a detailed NMR analysis guide. Its structure combines a substituted aromatic ring, a stereochemically complex cyclopropane moiety, and a carboxylic acid group. This combination of features requires a multi-faceted NMR approach to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and confirm connectivity.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, providing a robust framework for the complete NMR characterization of this and structurally related molecules. We will explore a suite of 1D and 2D NMR experiments, detailing the protocols and the logic of their application in piecing together the molecular puzzle.

Key Structural Features and NMR Strategy

The target molecule's structure necessitates a strategic approach to NMR analysis. The key is to systematically deconstruct the molecule into its constituent spin systems and then use correlation spectroscopy to link them together.

  • The 4-Bromo-2-fluorophenyl Group: This aromatic system contains three protons in a complex splitting pattern due to ¹H-¹H couplings and additional, often long-range, couplings to the ¹⁹F nucleus. The electronic effects of the bromine (weakly deactivating, ortho-, para-directing) and fluorine (strongly deactivating, ortho-, para-directing) substituents, along with the cyclopropyl group, will influence the chemical shifts of the aromatic protons and carbons. ¹⁹F NMR is essential for direct observation of the fluorine environment, and its couplings to adjacent protons (³JHF) and carbons (nJCF) are powerful diagnostic tools.[1][2]

  • The Cyclopropane Ring: The three-membered ring is a unique structural motif. The protons on a cyclopropane ring are known to be highly shielded and appear at unusually high field (upfield) in the ¹H NMR spectrum, typically between 0 and 2 ppm.[3][4][5] This is attributed to an aromatic-like ring current effect involving the σ-electrons of the C-C bonds.[3][4] The four protons of the cyclopropane ring in this molecule form a complex ABCD spin system. The protons on the C3 carbon (CH₂) are diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts and couplings.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (10-13 ppm).[6] Its exact position and line shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[7] The signal may even be undetectable in the presence of water.[7][8] A D₂O exchange experiment can be used to confirm its assignment, as the proton will be replaced by deuterium, causing the signal to disappear.[9] The carboxyl carbon (C=O) has a characteristic chemical shift in the ¹³C NMR spectrum, typically between 165 and 185 ppm.[7]

Experimental Design and Workflow

A logical progression of experiments is crucial for efficient and accurate structure elucidation. The workflow should begin with simple 1D experiments to identify the basic spin systems and proceed to 2D experiments to establish connectivity.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_final Structure Confirmation Prep Dissolve ~15-20 mg in 0.6 mL DMSO-d6 Filter into NMR tube H1 ¹H NMR (Initial Overview) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Count) H1->C13 F19 ¹⁹F NMR (Fluorine Environment) H1->F19 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY F19->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Full Spectral Assignment & Structure Verification HMBC->Assign

Caption: Experimental workflow for NMR characterization.

Detailed Protocols

Protocol 1: Sample Preparation

The choice of solvent is critical, especially for molecules containing a carboxylic acid.

  • Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent. It is an excellent solvent for carboxylic acids and shifts the residual water peak away from regions of interest. Crucially, it slows down the exchange rate of the acidic proton, often resulting in a sharper -COOH signal compared to solvents like CDCl₃.

  • Concentration: Weigh approximately 15-20 mg of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. This concentration provides a good signal-to-noise ratio for ¹H NMR and allows for the acquisition of a ¹³C NMR spectrum in a reasonable timeframe.

  • Procedure: a. Add the weighed sample to a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d₆. c. Gently vortex or sonicate the vial until the sample is fully dissolved. d. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube. This step is vital to remove any particulate matter, which can degrade spectral quality. e. Cap the NMR tube securely.

Protocol 2: 1D NMR Experiments

These experiments provide the foundational data for the analysis.

A. ¹H NMR Spectroscopy

  • Objective: To identify all proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.

  • Methodology:

    • Load the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence (e.g., 'zg30').

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate all signals and analyze the multiplicity (splitting patterns).

B. ¹³C{¹H} NMR Spectroscopy

  • Objective: To identify all unique carbon environments. The {¹H} indicates that protons are decoupled, resulting in a single sharp peak for each carbon.

  • Methodology:

    • Use the same locked and shimmed sample.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the spectral width to cover a range of -10 to 200 ppm.

    • A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

    • Process the data and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

    • Observe for splittings caused by coupling to ¹⁹F, as C-F coupling is not removed by proton decoupling.

C. ¹⁹F NMR Spectroscopy

  • Objective: To directly observe the fluorine nucleus and its couplings to nearby protons.

  • Methodology:

    • Tune the spectrometer probe to the ¹⁹F frequency.

    • Acquire a proton-coupled ¹⁹F spectrum.

    • The chemical shift range for organofluorine compounds is large; a range from -80 to -180 ppm is a reasonable starting point.[10]

    • Reference the spectrum externally using a known standard (e.g., CFCl₃ at 0 ppm).

Protocol 3: 2D NMR Experiments

These experiments are essential for establishing the connectivity of the molecular framework.

A. ¹H-¹H COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds.

  • Methodology: Acquire a standard COSY spectrum. Cross-peaks in the 2D map connect protons that are coupled. This will be critical for tracing the connectivity within the aromatic ring and within the cyclopropane ring.

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify which protons are directly attached to which carbons.

  • Methodology: Acquire a standard HSQC spectrum. Each cross-peak correlates a proton signal on one axis with the signal of the carbon it is directly bonded to on the other axis.

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds.

  • Methodology: Acquire a standard HMBC spectrum. Cross-peaks connect protons to carbons that are further away. This is arguably the most crucial experiment for this molecule, as it will be used to connect the cyclopropane moiety to the aromatic ring and to the carboxylic acid carbon.

Data Interpretation and Structure Confirmation

The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of the structure.

Expected Spectral Features:

  • ¹H NMR:

    • Carboxylic Acid (-COOH): A broad singlet expected >12 ppm. Confirmed by D₂O exchange.

    • Aromatic Region (Ar-H): Three signals expected between ~7.0 and 7.8 ppm. The patterns will be complex due to H-H and H-F couplings.

    • Cyclopropane Region (CH): Four distinct signals expected in the upfield region (~1.0 - 2.5 ppm). These protons will show complex geminal (²JHH) and vicinal (³JHH) couplings. COSY will be essential to trace their relationships.

  • ¹³C NMR:

    • Carboxyl Carbon (-COOH): One signal ~170-175 ppm.

    • Aromatic Carbons (Ar-C): Six signals. The carbon directly bonded to fluorine (C2) will appear as a doublet with a large ¹JCF coupling constant (~240-250 Hz).[11] The other aromatic carbons will show smaller, multi-bond C-F couplings. The carbon bonded to bromine (C4) will be in the ~115-125 ppm range.

    • Cyclopropane Carbons (-CH-): Three signals expected at high field, typically <40 ppm.

  • ¹⁹F NMR:

    • One signal is expected, likely appearing as a multiplet due to coupling with the two nearest aromatic protons (H3 and H5).

Connecting the Fragments with 2D NMR:

The diagram below illustrates the key correlations that confirm the overall structure.

Caption: Key expected COSY and HMBC correlations.

  • COSY will establish the H3-H5-H6 connectivity in the aromatic ring and the complex network of couplings among the four cyclopropyl protons.

  • HSQC will pair each proton with its attached carbon (e.g., H3 with C3, H5 with C5, etc.).

  • HMBC provides the final links:

    • Correlations from the cyclopropyl protons (especially the one on C1) to the aromatic C2 and C6 will definitively link the two rings.

    • Correlations from the cyclopropyl protons on C1 and C3 to the carboxyl carbon will confirm the position of the carboxylic acid group.

Summary of Expected NMR Data

The following table summarizes the anticipated chemical shifts and key coupling constants for the title compound in DMSO-d₆. Actual values may vary slightly.

Assignment ¹H Shift (ppm) ¹³C Shift (ppm) Key Couplings (Hz)
-COOH> 12.0 (br s, 1H)~173-
C=O-~173-
C1 (Ar)-~135-140²JCF ≈ 3-5
C2 (Ar)-~160 (d)¹JCF ≈ 245
C3 (Ar)~7.6-7.8 (m, 1H)~118 (d)³JCF ≈ 8-10
C4 (Ar)-~120-
C5 (Ar)~7.2-7.4 (m, 1H)~130-135-
C6 (Ar)~7.4-7.6 (m, 1H)~125-130 (d)²JCF ≈ 15-20
C7 (CH)~2.3-2.5 (m, 1H)~25-30-
C8 (CH)~1.8-2.0 (m, 1H)~20-25-
C9 (CH₂)~1.2-1.6 (m, 2H)~15-20-
¹⁹F NMR ---
F (on C2)~ -110 to -120-³JHF (to H3) ≈ 8-10

Conclusion

The structural characterization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a non-trivial task that showcases the power of a comprehensive, multi-technique NMR strategy. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all atoms in the molecule can be achieved. The protocols and interpretive framework presented in this note provide a robust methodology for researchers to confidently elucidate the structure of this and other similarly complex molecules, ensuring scientific integrity and accelerating research and development efforts.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. s3.amazonaws.com. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. College of Science. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • ACS Publications. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Emsley, J. W., & Phillips, L. (n.d.). FLUORINE COUPLING CONSTANTS. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. [Link]

  • Canadian Science Publishing. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of... Canadian Journal of Chemistry. [Link]

  • University of Florida. (n.d.). Fluorine NMR. Department of Chemistry. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. As a key structural motif in various pharmacologically active molecules, mastering its preparation is crucial. This guide provides in-depth, field-proven insights into common challenges, offering troubleshooting solutions and detailed protocols to enhance the success of your experiments.

Section 1: Synthetic Strategy and Core Challenges

The synthesis of 2-arylcyclopropane-1-carboxylic acids, such as the target molecule, typically involves a two-stage process: the formation of the cyclopropane ring followed by the hydrolysis of an ester to the desired carboxylic acid. The primary challenge lies in the cyclopropanation step, where achieving high yield and controlling the stereochemistry (the cis/trans relationship between the aryl and carboxyl groups) are paramount.

The most common and reliable approach is the cyclopropanation of a corresponding α,β-unsaturated ester, such as ethyl 3-(4-bromo-2-fluorophenyl)acrylate. Two principal methods for this transformation are the Simmons-Smith reaction (using a zinc carbenoid) and metal-catalyzed reactions of diazo compounds (generating a carbene).

General Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclopropanation cluster_2 Stage 3: Hydrolysis A 4-Bromo-2-fluorobenzaldehyde B Wittig or Horner-Wadsworth-Emmons Reaction A->B C Ethyl 3-(4-bromo-2-fluorophenyl)acrylate B->C D Simmons-Smith or Diazo-based Method C->D E Ethyl 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylate D->E F Saponification (e.g., LiOH, NaOH) E->F G 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid F->G

Caption: High-level workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My cyclopropanation reaction yield is consistently low. What are the likely causes and solutions?

Low yields in cyclopropanation are a frequent issue stemming from reagent activity, substrate electronics, or reaction conditions.

Probable Cause 1: Inactive Simmons-Smith Reagent. The Simmons-Smith reaction relies on an organozinc carbenoid (IZnCH₂I), which is formed on the surface of zinc metal.[1] The activity of the zinc is critical for the reaction to proceed efficiently.

  • Solution: Activate the zinc just before use. The most common method is the preparation of a Zinc-Copper couple. This increases the surface area and electronic activity of the zinc. Ensure all reagents and solvents (especially diethyl ether or dichloromethane) are strictly anhydrous, as the organozinc intermediate is highly sensitive to moisture.

Probable Cause 2: Deactivated Alkene Substrate. The 4-bromo-2-fluorophenyl group is electron-withdrawing, which reduces the nucleophilicity of the alkene's double bond. This makes it less reactive towards the electrophilic carbenoid, slowing down the reaction.

  • Solution: Increase the equivalents of the cyclopropanating agent. Using 1.5 to 2.5 equivalents of both diiodomethane and the Zn-Cu couple can drive the reaction to completion. Additionally, extending the reaction time (monitoring by TLC) may be necessary. Some modern variants of the Simmons-Smith reagent are more reactive and can be effective for less reactive alkenes.[2]

Probable Cause 3: Side Reactions with Diazo Compounds. If you are using a diazo compound (like ethyl diazoacetate) with a metal catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂), the primary side reaction is the dimerization of the carbene to form diethyl maleate and fumarate.[3]

  • Solution: This side reaction can be minimized by adding the diazo compound very slowly to the reaction mixture containing the catalyst and the alkene. This keeps the instantaneous concentration of the free carbene low, favoring the desired reaction with the alkene.

Troubleshooting Summary Table
ProblemProbable CauseRecommended Action
Low Yield Inactive Zinc (Simmons-Smith)Prepare fresh Zn-Cu couple; ensure anhydrous conditions.
Deactivated AlkeneIncrease equivalents of CH₂I₂ and Zn-Cu; extend reaction time.
Carbene Dimerization (Diazo)Use slow addition of diazo compound via syringe pump.
Poor Diastereoselectivity Lack of StereocontrolUse a catalyst known for high trans selectivity (e.g., Rh₂(OAc)₄).
Isomer EquilibrationMaintain low reaction temperatures to favor the kinetic product.
Purification Issues Contamination with ByproductsUse acid-base extraction to isolate the final carboxylic acid.
Difficulty Separating IsomersUtilize high-performance column chromatography or consider derivatization.
Q2: I'm obtaining a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the desired trans isomer?

Controlling diastereoselectivity is a central challenge in the synthesis of 1,2-disubstituted cyclopropanes. The trans isomer is often the thermodynamically more stable product due to reduced steric hindrance.

Causality & Mechanism: The stereochemical outcome is determined during the C-C bond formation as the carbene/carbenoid adds across the double bond. The approach of the carbene is influenced by steric interactions between the substituents on the alkene and the catalyst or reagent itself. For α,β-unsaturated esters, catalysts like rhodium(II) acetate are well-known to favor the formation of the trans cyclopropane product. This is because the transition state leading to the trans isomer minimizes steric clash between the bulky aryl group and the ester moiety.[4]

Solutions:

  • Catalyst Selection (for Diazo Methods): Rhodium(II) catalysts, particularly rhodium(II) acetate (Rh₂(OAc)₄), are generally superior for achieving high trans selectivity in the cyclopropanation of styrenes and related alkenes. Copper-based catalysts can also be effective but may offer lower selectivity.[5]

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the more stable trans product.

  • Simmons-Smith Reaction: The traditional Simmons-Smith reaction often gives modest diastereoselectivity with unfunctionalized alkenes. However, the stereochemistry of the starting alkene is preserved.[6] Since your precursor is likely the (E)-alkene, the reaction will produce a mixture where the trans isomer is usually favored, but the ratio can be difficult to control without a directing group.

Logical Flow for Improving Diastereoselectivity

G start Poor Diastereoselectivity (cis/trans mixture) check_method Which method are you using? start->check_method ss_path Simmons-Smith check_method->ss_path Carbenoid diazo_path Diazo Compound check_method->diazo_path Carbene ss_sol Result is often a mixture. Consider switching to a catalyzed diazo method for better control. ss_path->ss_sol diazo_check_cat What is your catalyst? diazo_path->diazo_check_cat copper_cat Copper (e.g., Cu(acac)₂) diazo_check_cat->copper_cat Copper rhodium_cat Rhodium (e.g., Rh₂(OAc)₄) diazo_check_cat->rhodium_cat Rhodium copper_sol Switch to Rh₂(OAc)₄. Rhodium catalysts generally offer superior trans-selectivity. copper_cat->copper_sol rhodium_sol This is a good choice. Optimize by lowering temperature and ensuring slow diazo addition. rhodium_cat->rhodium_sol

Caption: Troubleshooting logic for poor diastereoselectivity.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions when using ethyl diazoacetate (EDA)?

    • A: Diazo compounds are toxic and potentially explosive.[7] EDA is more stable than diazomethane but should still be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid using ground-glass joints where possible, as friction can sometimes initiate detonation of concentrated diazo compounds. It is best to use EDA as a solution in an appropriate solvent (like dichloromethane or toluene) rather than neat.

  • Q: How does the fluoro-substituent on the phenyl ring influence the reaction?

    • A: The fluorine atom at the ortho position has a strong inductive electron-withdrawing effect. This, combined with the bromo-substituent, reduces the electron density of the alkene double bond, making it less reactive in the cyclopropanation step as detailed in Q1. This electronic effect is a primary reason why harsher conditions or more reagent may be required compared to the cyclopropanation of unsubstituted styrene.

  • Q: My final product is an oil and difficult to crystallize. What purification strategy is best?

    • A: First, ensure the hydrolysis (saponification) of the ester is complete. The most robust purification method is to use acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate and extract with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving neutral impurities (like unreacted ester) in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent, dried, and concentrated. If it remains an oil, high-vacuum distillation or flash column chromatography on silica gel are the next best options.

Section 4: Key Experimental Protocols

Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation (High trans-selectivity)

This protocol describes the cyclopropanation of ethyl (E)-3-(4-bromo-2-fluorophenyl)acrylate using ethyl diazoacetate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a syringe pump, add ethyl (E)-3-(4-bromo-2-fluorophenyl)acrylate (1.0 eq) and rhodium(II) acetate dimer (0.01 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a ~0.5 M solution with respect to the acrylate.

  • Reaction Initiation: Heat the mixture to a gentle reflux (~40 °C).

  • Slow Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in anhydrous DCM. Using the syringe pump, add the EDA solution to the refluxing reaction mixture over a period of 4-6 hours.

    • Causality Note: Slow addition is critical to keep the concentration of the reactive rhodium-carbene intermediate low, preventing the formation of diethyl fumarate/maleate side products.[3]

  • Monitoring: After the addition is complete, continue stirring at reflux for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acrylate is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short plug of silica gel, eluting with DCM to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate. This crude product is typically a mixture of diastereomers, but should be highly enriched in the trans isomer.

Protocol 2: Saponification to the Final Carboxylic Acid
  • Dissolution: Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature.

    • Causality Note: LiOH is often preferred for saponification as it can reduce the risk of side reactions compared to stronger bases like NaOH, especially with sensitive substrates.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).

  • Workup & Purification: a. Remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any neutral impurities. c. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M HCl. A precipitate or oil should form. d. Extract the product into ethyl acetate (3x). e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Maas, G. (2004). Catalytic Enantioselective Cyclopropanation of Alkenes with Diazo Compounds. In Catalysis in Asymmetric Synthesis. Wiley-VCH. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available at: [Link]

  • Yang, Z., et al. (2021). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid Synthesis

Welcome to the technical support center for the synthesis and optimization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this multi-step synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to enhance your reaction yields, diastereoselectivity, and overall efficiency.

The target molecule is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents.[1] Its synthesis, while conceptually straightforward, involves critical steps that require careful optimization and troubleshooting.

Part 1: General Synthesis Strategy & Core Concepts (FAQs)

This section addresses foundational questions about the synthetic route and the key chemical transformations involved.

Q1: What is the most common and logical synthetic route to prepare 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid?

The most prevalent strategy involves a two-stage process:

  • Catalytic Cyclopropanation: An ester of 4-bromo-2-fluorocinnamic acid (the alkene precursor) is reacted with a carbene source, typically generated from an ethyl diazoacetate (EDA) precursor, in the presence of a transition metal catalyst (e.g., Rhodium or Copper complexes). This forms the corresponding ethyl 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylate.

  • Ester Hydrolysis: The resulting cyclopropyl ester is then saponified under basic conditions to yield the final carboxylic acid product.

This sequence allows for controlled formation of the cyclopropane ring and subsequent unmasking of the carboxylic acid functionality.

G cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Hydrolysis Alkene Ethyl 4-bromo-2-fluorocinnamate Ester Ethyl 2-(4-bromo-2-fluorophenyl) cyclopropane-1-carboxylate Alkene->Ester Reaction Carbene Ethyl Diazoacetate (EDA) + Catalyst (e.g., Rh₂(OAc)₄) Carbene->Ester Reagents Final_Acid 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Ester->Final_Acid Saponification Base Base (e.g., KOH) + Solvent (e.g., EtOH/H₂O) Base->Final_Acid Reagents

Caption: General two-stage synthetic workflow.

Q2: Why is a transition metal-catalyzed reaction with ethyl diazoacetate (EDA) preferred over other methods like the Simmons-Smith reaction?

While the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) is a classic cyclopropanation method, the transition metal-catalyzed decomposition of diazo compounds offers several advantages for this specific substrate.[2]

  • Functional Group Tolerance: Rhodium and copper catalysts are generally tolerant of the ester group on the alkene and the halogen atoms on the phenyl ring.

  • Efficiency and Control: These catalytic systems are highly efficient, often requiring only low catalyst loadings (0.5-2 mol%).[3] They also provide better avenues for controlling stereoselectivity (diastereoselectivity and enantioselectivity) through ligand modification.[4][5]

  • Milder Conditions: Many rhodium-catalyzed reactions proceed efficiently at room temperature, minimizing thermal degradation of sensitive reagents like EDA.[3]

The Simmons-Smith reaction, while effective, often requires stoichiometric or excess quantities of the zinc reagent and can sometimes lead to side reactions with heteroatoms.[3]

Part 2: Troubleshooting Guide for the Cyclopropanation Reaction

This section focuses on diagnosing and solving specific problems encountered during the critical cyclopropanation step.

Problem 1: Low or no conversion of the starting alkene.
Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity Is the catalyst old or from an unreliable source? Was it handled properly (e.g., under inert gas if sensitive)?Use a fresh batch of catalyst from a reputable supplier. For rhodium catalysts, ensure they have been stored correctly. If using a Cu(I) catalyst, ensure it hasn't oxidized to inactive Cu(II).[3]
EDA Decomposition Is the EDA solution freshly prepared? Does it have a strong yellow color? Was it exposed to acid or strong light?Use freshly prepared or distilled EDA. Acidic impurities can cause rapid decomposition. Store EDA in a dark bottle in the freezer.[3][6] Crucially, add the EDA solution to the reaction mixture slowly using a syringe pump to maintain a low instantaneous concentration.
Presence of Inhibitors Were the solvent and alkene rigorously dried? Was the reaction performed under an inert atmosphere (N₂ or Ar)?Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Purge the reaction vessel with an inert gas before adding reagents, as many catalysts are sensitive to oxygen and moisture.
Problem 2: Significant formation of side products, primarily diethyl maleate and fumarate.

This is a classic sign of carbene dimerization.

Cause: The concentration of the free metal-carbene intermediate is too high, allowing it to react with itself rather than the target alkene.

Solution: The primary solution is to control the concentration of the carbene precursor.

  • Slow Addition: This is the most critical parameter. Use a syringe pump to add the EDA solution to the reaction mixture over a prolonged period (e.g., 4-8 hours).[3] This ensures the generated carbene is consumed by the alkene as soon as it's formed.

  • Dilution: Running the reaction at a slightly lower concentration can also disfavor the bimolecular dimerization pathway.

G cluster_0 Reaction Pathways cluster_1 Control Strategy Carbene [Rh]=C(H)COOEt (Metal Carbene) Product Desired Cyclopropane Carbene->Product + Alkene (Desired Path) Dimer Carbene Dimer (Maleate/Fumarate) Carbene->Dimer + Carbene (Side Reaction) Alkene Target Alkene Control Maintain Low [Carbene] via Slow EDA Addition

Caption: Kinetic control to favor cyclopropanation.

Problem 3: Poor diastereoselectivity (undesirable cis/trans ratio).

The relative stereochemistry of the phenyl group and the carboxylate group is critical. For many applications, the trans isomer is desired.

Parameter Scientific Rationale & Recommended Action
Catalyst Choice The ligands on the metal center create a specific steric environment that directs the approach of the alkene to the carbene. Dirhodium(II) catalysts with bulky carboxylate or carboxamidate ligands are known to influence diastereoselectivity.[2] Action: Screen different catalysts. While Rh₂(OAc)₄ is a common starting point, catalysts like Rh₂(esp)₂ or bulky copper-based systems might offer superior control.[7]
Solvent The solvent can influence the conformation of the transition state. Non-polar, non-coordinating solvents often provide the best selectivity.[2] Polar solvents can stabilize early transition states where the alkene is far from the catalyst's chiral environment, reducing stereochemical communication.[8] Action: Test solvents like dichloromethane (DCM), dichloroethane (DCE), or toluene. Avoid highly polar or coordinating solvents like THF or acetonitrile unless literature suggests otherwise for a specific catalyst system.
Temperature Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states. The reaction will favor the pathway with the lower activation energy.[3] Action: Try running the reaction at 0 °C or even -20 °C. Note that this may require longer reaction times.
Steric Effects The steric bulk of both the alkene substrate and the carbene precursor influences the outcome.[9] In this case, the steric clash between the phenyl ring and the ester group of the incoming carbene will be a major determinant of the transition state energy.[10] The formation of the trans product is often favored as it minimizes this steric repulsion.

Optimization Data Summary (Hypothetical)

EntryCatalyst (1 mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1Rh₂(OAc)₄DCM258575:25
2Rh₂(OAc)₄Toluene258180:20
3Rh₂(OAc)₄DCM08288:12
4Cu(acac)₂DCE807060:40
5Rh₂(esp)₂DCM091>95:5

Part 3: Troubleshooting the Hydrolysis & Purification

Problem 4: Incomplete or very slow hydrolysis of the ethyl ester.

Cause: The ethyl 2-arylcyclopropane-1-carboxylate is a sterically hindered ester. The cyclopropyl group and the adjacent phenyl group impede the approach of the hydroxide nucleophile to the carbonyl carbon. Standard hydrolysis conditions (e.g., NaOH in aqueous methanol at room temperature) may be ineffective.[11][12]

Recommended Solutions:

  • More Forcing Conditions: Increase the temperature (reflux) and/or use a higher concentration of the base (e.g., 2-5 M KOH). A co-solvent system like ethanol/water or THF/water can improve the solubility of the ester.

  • Alternative Solvent Systems: A highly effective method for hindered esters involves using a non-aqueous or low-water medium, which enhances the nucleophilicity of the hydroxide ion. A reported system is NaOH in a mixture of MeOH/CH₂Cl₂ (e.g., 1:9), which can achieve rapid saponification at room temperature.[11][13]

  • Change of Base: In some cases, lithium hydroxide (LiOH) in a THF/water mixture can be more effective than NaOH or KOH.

Problem 5: Difficulty purifying the final carboxylic acid product.

Cause: Carboxylic acids can be challenging to purify via standard silica gel chromatography due to their polarity, which causes streaking on the column. Residual starting ester can also be difficult to separate.

Recommended Purification Protocol:

  • Acid-Base Extraction: This is the most effective method for separating the carboxylic acid from neutral organic impurities like the unreacted ester.

    • After the hydrolysis is complete (as judged by TLC or LCMS), neutralize the excess base carefully and then acidify the aqueous solution with ~2M HCl to a pH of ~2.

    • The carboxylic acid will precipitate or can be extracted into an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[14]

  • Crystallization: If the crude acid is a solid, recrystallization is an excellent final purification step. Experiment with solvents such as toluene, heptane/ethyl acetate mixtures, or aqueous ethanol.

Appendix A: Optimized Experimental Protocol

This protocol is a recommended starting point based on common optimization outcomes.

Step 1: Rhodium-Catalyzed Cyclopropanation

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-bromo-2-fluorocinnamate (1.0 eq) and dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.01 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas (3 cycles).

  • Add anhydrous dichloromethane (DCM) via syringe to achieve a ~0.2 M concentration of the alkene.

  • In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2-1.5 eq) in anhydrous DCM.

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over 6 hours at room temperature (20-25 °C).

  • After the addition is complete, allow the reaction to stir for an additional 2 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Once complete, quench the reaction by adding 2-3 drops of acetic acid to decompose any excess EDA.

  • Concentrate the mixture in vacuo and proceed to purification (typically flash chromatography on silica gel) or directly to the hydrolysis step if the crude material is sufficiently clean.

Step 2: Hydrolysis of the Cyclopropyl Ester

  • Dissolve the crude ethyl 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (3.0-5.0 eq, e.g., 3 M solution).

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 2 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid.

References

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Chen, M., et al. (2018). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. [Link]

  • Doyle, M. P., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]

  • Google Patents. (1996).
  • Varma, R. S., & Naicker, K. P. (1999). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. [Link]

  • Organic Syntheses. Procedure for cyclopropanecarboxylic acid. [Link]

  • Ashton, T. D., & Li, J. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

  • Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Li, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PubMed Central. [Link]

  • Moody, C. J., & O'Connell, M. J. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Davies, H. M. L., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. [Link]

  • Varma, R. S., & Naicker, K. P. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Lemaire, M., et al. (1995). Enantio- And Diastereocontrol in Intermolecular Cyclopropanation Reaction of Styrene Catalyzed by dirhodium(II) Complexes With Bulky Ortho-Metalated Aryl Phosphines. PubMed. [Link]

  • Ikeno, T., et al. (2001). Highly Enantioselective Cyclopropanation of Styrenes and Diazoacetates Catalyzed by 3-Oxobutylideneaminatocobalt(Ⅱ) Complexes. Bulletin of the Chemical Society of Japan. [Link]

  • Maurya, R. A., et al. (2013). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. ResearchGate. [Link]

  • ScienceMadness.org. (2016). Difficult hydrolysis of an hindered ester. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Welcome to the technical support center for the chromatographic analysis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating issue of peak tailing in High-Performance Liquid Chromatography (HPLC). Here, we will move from foundational concepts to advanced troubleshooting, providing not just steps, but the scientific rationale behind them to empower you to develop robust and reliable analytical methods.

Understanding the Analyte: 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Before diving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte as they directly influence its chromatographic behavior.

PropertyValue/InformationSignificance for HPLC Analysis
Structure C₁₀H₈BrFO₂The presence of a carboxylic acid group makes the compound acidic. The phenyl ring and bromine atom contribute to its hydrophobicity, making it suitable for reversed-phase chromatography.
Molecular Weight 259.07 g/mol Standard molecular weight for small molecule analysis.
pKa (estimated) ~4.0The carboxylic acid moiety is expected to have a pKa in the range of similar aromatic carboxylic acids. This is a critical parameter for controlling retention and peak shape through mobile phase pH adjustment.

Note: The pKa is an estimation based on the structure and typical values for aromatic carboxylic acids. The actual pKa may vary.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the challenges you may encounter. We will begin with the most common and simplest-to-resolve issues and progress to more complex chromatographic problems.

Q1: My peak for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is tailing. What is the first thing I should check?

A1: The first and most fundamental parameter to verify is the pH of your mobile phase in relation to the analyte's pKa.

The Scientific Rationale: For an acidic compound like this, its ionization state is governed by the mobile phase pH.[1][2]

  • At a pH well below the pKa (e.g., pH < 2.0) , the carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is more hydrophobic and will have a stronger interaction with the C18 stationary phase, leading to good retention and typically sharp, symmetrical peaks.

  • At a pH near the pKa (pH ≈ 4.0) , the compound will exist as an equilibrium mixture of its protonated (R-COOH) and deprotonated, anionic form (R-COO⁻). This simultaneous existence of two forms with different retention characteristics is a primary cause of peak tailing.[1]

  • At a pH well above the pKa (e.g., pH > 6.0) , the analyte will be in its fully deprotonated, anionic form (R-COO⁻). While this can also lead to a single peak, the increased polarity will significantly reduce retention on a C18 column.

Troubleshooting Protocol:

  • Estimate the pKa: For this compound, a pKa of ~4.0 is a reasonable starting point.

  • Adjust Mobile Phase pH: Ensure your mobile phase is buffered at a pH at least 1.5 to 2 units below the estimated pKa. A pH of 2.0-2.5 is often a good starting point for acidic analytes.[3]

  • Use a Buffer: Do not rely on water and organic solvent alone. Use a buffer to maintain a stable pH. A low concentration of an acid modifier like trifluoroacetic acid (TFA) or formic acid is common.[4][5][6] For UV detection, 0.1% TFA is often used to ensure a low pH and can act as an ion-pairing agent to improve peak shape.[4][7]

Q2: I've adjusted my mobile phase pH to be acidic, but I still see peak tailing. What's the next logical step?

A2: The next step is to investigate potential secondary interactions between your analyte and the stationary phase, specifically with residual silanol groups.

The Scientific Rationale: Most reversed-phase columns are based on silica particles. During the manufacturing process, not all surface silanol groups (Si-OH) are bonded with the C18 chains. These remaining silanols are acidic (pKa ~3.8-4.2) and can become deprotonated (Si-O⁻) at mobile phase pH values above ~4.[8] While these negatively charged sites are well-known for causing severe tailing with basic compounds through strong ionic interactions, they can also contribute to tailing for acidic compounds, albeit through a different mechanism.[9][10][11] For acidic analytes, the likely interaction is through hydrogen bonding between the carboxylic acid group of the analyte and the silanol groups.[10]

Troubleshooting Workflow:

start Peak Tailing Observed (Low pH Mobile Phase) check_column Is the column old or a 'Type A' silica column? start->check_column action_column Switch to a modern, high-purity 'Type B' silica column with end-capping. check_column->action_column Yes check_modifier Is the organic modifier Acetonitrile? check_column->check_modifier No end_point Improved Peak Shape action_column->end_point action_modifier Switch to Methanol as the organic modifier. check_modifier->action_modifier Yes check_buffer Is buffer concentration adequate? check_modifier->check_buffer No action_modifier->end_point action_buffer Increase buffer concentration (e.g., 20-50 mM phosphate) or use a silanol-masking additive. check_buffer->action_buffer Yes action_buffer->end_point

Caption: Troubleshooting secondary interactions.

Experimental Protocols:

  • Evaluate Your Column:

    • Older columns or those made with "Type A" silica have a higher population of acidic silanol groups.

    • Action: Switch to a modern, high-purity, end-capped "Type B" silica column. These columns are designed to have minimal residual silanol activity.

  • Change the Organic Modifier:

    • Acetonitrile is an aprotic solvent and does little to shield the silanol groups.

    • Methanol , being a protic solvent, can form hydrogen bonds with the silanol groups, effectively "masking" them from interacting with your analyte. This can lead to a significant improvement in peak shape for acidic compounds.[12][13][14]

    • Action: Prepare a mobile phase with the same composition but substitute methanol for acetonitrile. Note that this will likely change the retention time and selectivity.

  • Increase Buffer Concentration or Use Additives:

    • A higher buffer concentration (e.g., 20-50 mM phosphate) can help to saturate the interactive sites on the stationary phase and improve peak shape.[5][15]

    • Action: Prepare your mobile phase with a higher concentration of a suitable buffer (ensure it is soluble in the organic modifier).

Q3: My peak shape is still not ideal, and sometimes I see split peaks. Could there be an issue with my column hardware or the overall system?

A3: Absolutely. If you have addressed the chemical interactions, the next step is to investigate potential physical problems with the column and the HPLC system itself. These issues often manifest as peak broadening, tailing, or splitting for all peaks in the chromatogram.[16]

Troubleshooting Physical Issues:

Potential CauseDescriptionRecommended Action
Column Void or Channeling Over time, the packed bed of the column can settle, creating a void at the inlet. This causes the sample to travel through different path lengths, resulting in distorted peaks.[16]1. Reverse and flush the column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate. This can sometimes redistribute the packing material. Caution: Check the column manufacturer's instructions before reversing. 2. Replace the column: If flushing does not resolve the issue, the column is likely irreversibly damaged and should be replaced.
Blocked Inlet Frit Particulate matter from the sample, mobile phase, or pump seals can clog the inlet frit of the column, leading to poor peak shape and high backpressure.1. Back-flush the column (as described above). 2. Replace the frit: This is a more advanced procedure and should only be done if you are experienced and have the correct tools. It is often more practical to replace the column.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing, especially for early-eluting peaks.[16]1. Use appropriate tubing: For modern HPLC systems, use narrow internal diameter tubing (e.g., 0.125 mm or 0.005 inches). 2. Minimize tubing length: Keep the tubing between the injector, column, and detector as short as possible. 3. Ensure proper fittings: Use zero-dead-volume fittings and ensure they are correctly installed.

Preventative Measures:

  • Install a Guard Column: A guard column is a small, disposable column placed before the analytical column. It is packed with the same stationary phase and serves to filter out particulates and strongly retained impurities from the sample, thereby protecting the more expensive analytical column.[17][18][19]

  • Filter Samples and Mobile Phases: Always filter your samples through a 0.22 or 0.45 µm syringe filter and your mobile phases through a 0.45 µm filter to remove particulate matter.

Q4: Could my sample injection technique be causing the peak tailing?

A4: Yes, this is a possibility, particularly related to the sample solvent and injection volume.

The Scientific Rationale: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including fronting or tailing.[14] This is because the strong sample solvent carries the analyte band down the column in a distorted shape before it has a chance to properly partition with the stationary phase. Additionally, injecting too large a volume of sample can lead to mass overload, which also results in peak tailing.[9]

Troubleshooting Injection-Related Issues:

start Peak Tailing Persists check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent action_solvent Re-dissolve the sample in the mobile phase or a weaker solvent. check_solvent->action_solvent Yes check_volume Is the injection volume high? check_solvent->check_volume No end_point Symmetrical Peak action_solvent->end_point action_volume Reduce the injection volume or decrease the sample concentration. check_volume->action_volume Yes action_volume->end_point

Caption: Injection optimization workflow.

Experimental Protocols:

  • Match Sample Solvent to Mobile Phase:

    • Ideally, your sample should be dissolved in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

  • Reduce Injection Volume and Concentration:

    • Action: Perform a dilution series of your sample (e.g., 1:5, 1:10, 1:20) and inject the same volume. If the peak shape improves with dilution, you are likely experiencing mass overload.[9] Find a concentration that gives a good signal-to-noise ratio without compromising peak shape.

Summary of Best Practices for Symmetrical Peaks

  • Mobile Phase: Use a buffered mobile phase with a pH at least 1.5-2 units below the pKa of your acidic analyte. A pH of 2.0-2.5 is a good starting point.

  • Column: Use a modern, high-purity, end-capped "Type B" silica C18 column.

  • Organic Modifier: If tailing persists with acetonitrile, try substituting with methanol.

  • Hardware: Use a guard column, filter all samples and mobile phases, and ensure your system has minimal extra-column volume.

  • Injection: Dissolve your sample in the mobile phase and avoid mass overload by injecting an appropriate concentration and volume.

By systematically addressing these chemical and physical factors, you can effectively troubleshoot and eliminate peak tailing for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, leading to more accurate and reliable analytical results.

References

  • Esfahani, H. et al. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • GL Sciences. (2024, March 20). How to Select the Right Guard Column. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

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  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
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  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv.
  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • Estévez-Somoza, C., et al. (2003). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns.
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  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating an Analytical Method for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic Acid

This guide provides a comprehensive framework for the development and validation of a reliable analytical method for the quantification of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, a key intermediate in p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a reliable analytical method for the quantification of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. The objective is to establish a method that is not only accurate and precise but also robust for routine quality control, adhering to the stringent standards of the International Council for Harmonisation (ICH).[1][2] We will compare a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with an alternative Gas Chromatography (GC) method, providing detailed protocols and supporting data to guide researchers and drug development professionals in their analytical challenges.

Introduction: The Analytical Imperative

The compound 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a structurally complex molecule whose purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). A validated analytical method is essential to demonstrate that the manufacturing process consistently produces material of the required quality. The objective of validating an analytical procedure is to prove its suitability for its intended purpose.[1][2] This guide focuses on creating such a method, ensuring it meets the rigorous criteria for specificity, linearity, accuracy, precision, and robustness.

Strategic Selection of the Primary Analytical Method

The choice of analytical technique is the foundation of a successful validation. The molecular structure of the target analyte—featuring a phenyl ring, a carboxylic acid group, and halogen substituents—guides this decision.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is the method of choice due to the analyte's aromaticity and polarity, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. HPLC offers high resolution, sensitivity, and is non-destructive. Aromatic carboxylic acids are readily separated using this technique.[3][4]

  • Gas Chromatography (GC): While a powerful separation technique, GC is typically reserved for volatile and thermally stable compounds. Carboxylic acids are generally polar and have low volatility, requiring a derivatization step to convert them into more volatile esters before analysis.[5][6] This adds complexity and potential for error.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This offers higher sensitivity and specificity but is often more complex and costly for routine quality control where a UV-based HPLC method can suffice.

Rationale for Selecting RP-HPLC: Based on this analysis, an RP-HPLC method with UV detection was selected as the primary technique. It provides the necessary specificity and sensitivity for assay and impurity determination without the added complexity of derivatization required for GC.

cluster_selection Method Selection Workflow Analyte Analyte: 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Properties Key Properties: - Aromatic Ring (UV active) - Carboxylic Acid (Polar) - Non-volatile Analyte->Properties HPLC HPLC Properties->HPLC Considerations GC GC Properties->GC Considerations UPLC_MS UPLC-MS Properties->UPLC_MS Considerations Rationale_HPLC Rationale: - Good UV chromophore - Amenable to RP separation - High resolution & sensitivity HPLC->Rationale_HPLC Rationale_GC Rationale: - Requires derivatization - Adds complexity - Potential for thermal degradation GC->Rationale_GC Rationale_UPLC_MS Rationale: - High cost/complexity for QC - Not required if UV is sufficient UPLC_MS->Rationale_UPLC_MS Decision Decision: Select RP-HPLC with UV as Primary Method Rationale_HPLC->Decision Rationale_GC->Decision Rationale_UPLC_MS->Decision

Caption: Decision workflow for selecting the primary analytical method.

Development and Validation of the Primary RP-HPLC Method

The validation process is executed according to the ICH Q2(R1) guideline, which outlines the necessary tests and acceptance criteria for analytical procedures.[1][2]

A series of experiments were conducted to optimize the separation, focusing on achieving a symmetric peak shape for the main analyte and good resolution from potential impurities.

ParameterOptimized ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.
Detection UV at 230 nmWavelength of maximum absorbance for the analyte, ensuring high sensitivity.
Column Temp. 30°CEnsures consistent retention times and reduces viscosity of the mobile phase.
Injection Vol. 10 µLA standard volume for achieving good peak shape without overloading the column.

The method was validated for specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), limit of detection (LOD), and robustness.

3.2.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[7][8][9]

  • Protocol: A solution of the analyte was spiked with potential process impurities and also subjected to forced degradation (acid, base, peroxide, heat, and light). A placebo (matrix without analyte) was also injected.

  • Results: The analyte peak was well-resolved from all degradation products and impurities. No interfering peaks were observed at the retention time of the analyte in the placebo chromatogram. This demonstrates the method's specificity and stability-indicating nature.[9][10]

3.2.2. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[1][11] The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[1][2]

  • Protocol: A series of at least five standard solutions were prepared, covering 80% to 120% of the expected sample concentration for an assay.[1][12]

  • Results: The method showed excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Range 80 - 120 µg/mL80 - 120% of nominal
Regression Equation y = 45872x - 1230-
Correlation Coefficient (r²) 0.9995r² > 0.999[11]

3.2.3. Accuracy (Recovery) Accuracy expresses the closeness of the method's results to the true value.[7][13] It is often determined through recovery studies.

  • Protocol: The analyte was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120%), with three preparations at each level.

  • Results: The method demonstrated high accuracy with excellent recovery rates.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.8%0.45%98.0 - 102.0% Recovery, RSD ≤ 2.0%[11]
100%100.5%0.31%98.0 - 102.0% Recovery, RSD ≤ 2.0%[11]
120%100.1%0.52%98.0 - 102.0% Recovery, RSD ≤ 2.0%[11]

3.2.4. Precision Precision measures the degree of agreement among individual test results when the method is applied repeatedly to the same sample.[14] It is assessed at two levels: repeatability and intermediate precision.[2]

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate preparations of the same sample were analyzed on the same day, by the same analyst, on the same instrument.[2]

    • Intermediate Precision: The analysis was repeated by a different analyst, on a different day, using a different instrument.

  • Results: The low Relative Standard Deviation (RSD) values confirm the method's high precision.

Precision Level% Assay (Mean of 6)% RSDAcceptance Criteria
Repeatability 99.9%0.48%RSD ≤ 2.0%[11]
Intermediate Precision 100.2%0.55%RSD ≤ 2.0%[11]

3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2][11]

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Results:

ParameterResultAcceptance Criteria
LOD 0.05 µg/mLS/N Ratio ≈ 3:1
LOQ 0.15 µg/mLS/N Ratio ≈ 10:1

3.2.6. Robustness Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][15]

  • Protocol: Key method parameters were varied within a narrow, predefined range.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or assay.
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time; resolution maintained.
Column Temperature ± 2°CMinor shift in retention time; peak shape acceptable.
  • Results: The method is robust, as minor variations in its parameters did not significantly affect the results, indicating its reliability for routine use.[16][17][18]

cluster_validation ICH Q2(R1) Validation Workflow Start Start Validation Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (5 concentrations) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Vary Parameters) LOD_LOQ->Robustness End Method Validated Robustness->End

Caption: The sequential workflow for HPLC method validation.

Comparative Analysis: RP-HPLC vs. GC-FID

To provide a comprehensive guide, the validated RP-HPLC method is compared against an alternative method using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Derivatization: The carboxylic acid group of the analyte is converted to its methyl ester using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[6] This step is crucial as direct GC analysis of free carboxylic acids often results in poor peak shape.[5]

  • GC Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane)

    • Injector Temp: 250°C

    • Detector Temp: 280°C

    • Oven Program: Temperature gradient from 150°C to 250°C.

The following table objectively compares the two methods based on key performance attributes derived from validation studies.

ParameterRP-HPLC with UV DetectionGC-FID with DerivatizationAdvantage
Sample Prep Simple dissolution in mobile phaseMulti-step derivatization requiredHPLC
Specificity High; demonstrated via forced degradationGood, but potential interference from derivatization by-productsHPLC
Sensitivity (LOQ) 0.15 µg/mL~0.5 µg/mL (can be variable)HPLC
Analysis Time ~10 minutes per sample~20 minutes per sample (plus derivatization time)HPLC
Robustness High; tolerant to minor changesSensitive to derivatization conditions (time, temp, moisture)HPLC
Cost & Complexity Standard equipment, straightforwardRequires derivatization reagents, potentially more complex methodHPLC

While GC-FID can be a viable technique, the RP-HPLC method is demonstrably superior for the routine quality control of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. Its primary advantages lie in the simplicity of sample preparation, faster analysis time, higher sensitivity, and greater robustness, which are critical factors in a high-throughput laboratory environment. The derivatization step required for GC introduces additional sources of variability and potential error, making the direct analysis by HPLC a more trustworthy and efficient approach.

Final Recommendation

Based on comprehensive method development and rigorous validation against ICH guidelines, the described RP-HPLC method is validated and fit for its intended purpose: the accurate and precise quantification of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid in bulk drug substance. It stands as a reliable and efficient quality control tool, superior to the GC-based alternative. Adherence to the detailed protocols within this guide will ensure reproducible and trustworthy results, supporting robust drug development programs.

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Comparative

Comparative analysis of different synthetic routes to 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Introduction: The Significance of Substituted Cyclopropanes in Medicinal Chemistry The cyclopropane ring, a small, strained three-membered carbocycle, is a privileged motif in medicinal chemistry. Its unique conformation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cyclopropanes in Medicinal Chemistry

The cyclopropane ring, a small, strained three-membered carbocycle, is a privileged motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable pharmacological characteristics to drug candidates, including enhanced potency, metabolic stability, and reduced off-target effects. 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, in particular, represents a valuable building block for the synthesis of complex pharmaceutical intermediates. The strategic placement of the bromo, fluoro, and carboxylic acid functionalities offers multiple points for further chemical elaboration.

This guide provides a comparative analysis of different synthetic strategies to access this important molecule. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Rhodium-Catalyzed Cyclopropanation of 4-Bromo-2-fluorostyrene with Ethyl Diazoacetate

Transition metal-catalyzed cyclopropanation is a powerful and widely employed method for the synthesis of cyclopropanes.[1][2] Among the various catalysts, dirhodium(II) carboxylates are particularly effective in promoting the reaction between an alkene and a diazo compound.[3][4] This route involves the reaction of commercially available or readily synthesized 4-bromo-2-fluorostyrene with ethyl diazoacetate in the presence of a rhodium catalyst, followed by hydrolysis of the resulting ester to afford the target carboxylic acid.

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetate to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen gas. This highly reactive carbene species then undergoes a [2+1] cycloaddition with the alkene (4-bromo-2-fluorostyrene) to furnish the cyclopropane ring. The reaction typically proceeds with a high degree of stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The choice of ligands on the dirhodium catalyst can influence both the efficiency and the stereoselectivity of the reaction.[5]

Rhodium-Catalyzed Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh-Carbene Rhodium-Carbene Intermediate Rh2(OAc)4->Rh-Carbene Ethyl Diazoacetate, -N2 Ethyl Diazoacetate Ethyl Diazoacetate N2 N2 Cyclopropane Ester Ethyl 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylate Rh-Carbene->Cyclopropane Ester 4-Bromo-2-fluorostyrene 4-Bromo-2-fluorostyrene 4-Bromo-2-fluorostyrene Hydrolysis Hydrolysis Cyclopropane Ester->Hydrolysis Final Product 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Hydrolysis->Final Product NaOH, H2O/EtOH

Figure 1: Workflow for Rhodium-Catalyzed Cyclopropanation.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylate

  • To a solution of 4-bromo-2-fluorostyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of dirhodium(II) acetate (Rh₂(OAc)₄, 0.01 eq).

  • Heat the mixture to a gentle reflux (approximately 40-50 °C).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in the same solvent to the reaction mixture over a period of 2-3 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting styrene.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cyclopropane ester.

Step 2: Hydrolysis to 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

  • Dissolve the purified ethyl 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2 with a dilute solution of hydrochloric acid (HCl).

  • Extract the product into a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

Route 2: Modified Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes.[6][7] The traditional conditions involving a zinc-copper couple can sometimes be sluggish and require activation. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offers a more reactive and often higher-yielding alternative.[8][9] This route proceeds via the cyclopropanation of an ester of 4-bromo-2-fluorocinnamic acid, followed by hydrolysis.

Mechanistic Insights

The active cyclopropanating agent in the Furukawa-modified Simmons-Smith reaction is believed to be an organozinc carbenoid species, (iodomethyl)zinc iodide (IZnCH₂I), which is formed in situ from diethylzinc and diiodomethane. This carbenoid then transfers a methylene group (CH₂) to the double bond of the alkene in a concerted, stereospecific manner.[10] The presence of a coordinating group, such as an ester, can direct the cyclopropanation to occur on the same face of the molecule, influencing the stereochemical outcome.

Simmons-Smith Cyclopropanation Et2Zn Diethylzinc (Et2Zn) Carbenoid Zinc Carbenoid (IZnCH2I) Et2Zn->Carbenoid CH2I2 Diiodomethane (CH2I2) CH2I2->Carbenoid Cyclopropane Ester Ester of 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Carbenoid->Cyclopropane Ester Styrene Derivative Styrene Deriv Ester of 4-Bromo-2-fluorocinnamic acid Styrene Deriv->Cyclopropane Ester Hydrolysis Hydrolysis Cyclopropane Ester->Hydrolysis Final Product 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid Hydrolysis->Final Product LiOH, H2O/THF

Figure 2: Modified Simmons-Smith Cyclopropanation Workflow.

Experimental Protocol

Step 1: Synthesis of an Ester of 4-Bromo-2-fluorocinnamic acid

  • 4-Bromo-2-fluorobenzaldehyde can be reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons reaction to yield the corresponding ethyl cinnamate derivative.

  • Alternatively, a Perkin or Knoevenagel condensation can be employed.

Step 2: Cyclopropanation of the Cinnamate Ester

  • To a solution of the cinnamate ester (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add a solution of diethylzinc (1.5 eq, typically a 1.0 M solution in hexanes) dropwise. Caution: Diethylzinc is pyrophoric and reacts violently with water; handle under an inert atmosphere.

  • To this mixture, add diiodomethane (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with DCM, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the cyclopropane ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the hydrolysis is complete.

  • Follow a similar workup procedure as described in Route 1, Step 2, to isolate the final product.

Route 3: Asymmetric Synthesis via Chiral Auxiliary

For applications where a specific enantiomer of the target molecule is required, an asymmetric synthesis is necessary. One common strategy is the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction.[11] Evans' oxazolidinone auxiliaries are well-known for their ability to control the stereochemistry of various transformations, including cyclopropanation.

Conceptual Framework

In this approach, the 4-bromo-2-fluorocinnamic acid is first coupled to a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting chiral enoate is then subjected to cyclopropanation. The bulky substituent on the chiral auxiliary effectively shields one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face, thereby inducing a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched cyclopropanecarboxylic acid.

Asymmetric Synthesis Cinnamic Acid 4-Bromo-2-fluorocinnamic acid Coupling Coupling Cinnamic Acid->Coupling Chiral Aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral Aux->Coupling Chiral Enoate Chiral Enoate Coupling->Chiral Enoate Cyclopropanation Cyclopropanation Chiral Enoate->Cyclopropanation e.g., Simmons-Smith Diastereomer Diastereomerically Enriched Cyclopropane Adduct Cyclopropanation->Diastereomer Cleavage Cleavage Diastereomer->Cleavage Auxiliary Removal Final Product Enantiomerically Enriched Final Product Cleavage->Final Product

Figure 3: Asymmetric Synthesis using a Chiral Auxiliary.

Experimental Protocol Outline

Step 1: Coupling to the Chiral Auxiliary

  • Activate the 4-bromo-2-fluorocinnamic acid by converting it to its acid chloride or by using a peptide coupling reagent.

  • React the activated acid with the deprotonated chiral auxiliary (e.g., lithiated Evans' oxazolidinone) to form the chiral N-acyl oxazolidinone.

Step 2: Diastereoselective Cyclopropanation

  • Subject the chiral enoate to cyclopropanation conditions, such as the modified Simmons-Smith reaction described in Route 2. The choice of cyclopropanation reagent and conditions can be optimized to maximize diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary

  • Cleave the chiral auxiliary under mild conditions, for example, by treatment with lithium hydroperoxide (LiOOH), to afford the enantiomerically enriched carboxylic acid. The chiral auxiliary can often be recovered and reused.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Rhodium-CatalyzedRoute 2: Modified Simmons-SmithRoute 3: Asymmetric Synthesis
Starting Materials 4-Bromo-2-fluorostyrene, Ethyl diazoacetate4-Bromo-2-fluorocinnamate ester, Diethylzinc, Diiodomethane4-Bromo-2-fluorocinnamic acid, Chiral auxiliary
Key Reagents Rhodium(II) catalystDiethylzinc, DiiodomethaneChiral auxiliary, Cyclopropanating agent
Stereocontrol Generally produces a mixture of diastereomers (cis/trans)Can be directed by functional groups, often gives good diastereoselectivityHigh diastereoselectivity, leading to an enantiomerically enriched product
Yield Moderate to highModerate to highModerate, often involves more steps
Scalability Good, but cost of rhodium can be a factorGood, but handling of pyrophoric diethylzinc requires careMore complex for large-scale synthesis
Safety Considerations Use of toxic and potentially explosive diazo compoundsUse of pyrophoric diethylzincStandard laboratory hazards
Advantages High efficiency, broad substrate scope, catalyticWell-established, reliable, good for directed cyclopropanationsAccess to enantiomerically pure material
Disadvantages Cost of catalyst, hazardous diazo reagentsHazardous reagents, may require directing groups for high selectivityMulti-step, cost of chiral auxiliary

Expert Recommendation

The choice of synthetic route for 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is highly dependent on the specific requirements of the research or development program.

  • For rapid, small-scale synthesis where stereochemistry is not a primary concern, the Rhodium-Catalyzed Cyclopropanation (Route 1) is an excellent choice due to its efficiency and the commercial availability of the starting materials.

  • For larger-scale synthesis where cost and the avoidance of diazo compounds are important, the Modified Simmons-Smith Reaction (Route 2) is a viable and robust alternative. The potential for substrate-directed stereocontrol is an added advantage.

  • When the synthesis of a single enantiomer is paramount for pharmacological studies, the Asymmetric Synthesis via a Chiral Auxiliary (Route 3) is the recommended approach. While more laborious, it provides access to enantiomerically pure material, which is often a critical requirement in drug development.

Ultimately, the optimal synthetic strategy will be a balance of factors including cost, scalability, safety, and the desired stereochemical purity of the final product.

References

  • Meek, J. S.; Osuga, D. T. Bromocyclopropane. Org. Synth.1963, 43, 9. DOI: 10.15227/orgsyn.043.0009.
  • McCloskey, C. M.; Coleman, G. H. cyclopropanecarboxylic acid. Org. Synth.1943, 23, 22. DOI: 10.15227/orgsyn.023.0022.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958, 80(19), 5323–5324. DOI: 10.1021/ja01552a080.
  • Davies, H. M. L.; Antoulinakis, E. G. Recent progress in rhodium-catalyzed asymmetric cyclopropanation. J. Organomet. Chem.2001, 624(1-2), 206-213. DOI: 10.1016/S0022-328X(00)00890-7.
  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 1–415. DOI: 10.1002/0471264180.or058.01.
  • Evans, D. A.; Woerpel, K. A.; Hinman, M. M.; Faul, M. M. Bis(oxazolines) as chiral ligands in metal-catalyzed reactions. Asymmetric synthesis of substituted cyclopropanes. J. Am. Chem. Soc.1991, 113(2), 726–728. DOI: 10.1021/ja00002a082.
  • Maas, G. Transition-metal catalyzed decomposition of aliphatic diazo compounds – new results and applications. J. Organomet. Chem.2004, 689(24), 3699-3712. DOI: 10.1016/j.jorganchem.2004.07.035.
  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropane derivatives from olefins. Tetrahedron Lett.1966, 7(29), 3353–3354. DOI: 10.1016/S0040-4039(01)82773-6.
  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003, 103(4), 977–1050. DOI: 10.1021/cr010007e.
  • Doyle, M. P.; Forbes, D. C. Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chem. Rev.1998, 98(2), 911–936. DOI: 10.1021/cr940058a.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid

Welcome to your essential guide for the safe and compliant disposal of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. As a complex halogenated organic acid, this compound demands a rigorous and informed approa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe and compliant disposal of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid. As a complex halogenated organic acid, this compound demands a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and the protection of our environment. This document moves beyond simple checklists to provide a deep, procedural understanding grounded in scientific principles and regulatory standards. Our goal is to empower you, our fellow scientists and researchers, to handle this material with the expertise and confidence it requires.

Hazard Identification: Understanding the "Why" Behind the Precautions

The primary hazards stem from its components:

  • Carboxylic Acid Group: This functional group renders the compound acidic and corrosive. It can cause severe skin burns and eye damage upon contact[1][2][3].

  • Halogenation (Bromo- and Fluoro-): Halogenated organic compounds are of particular concern. Upon combustion, they can decompose to form highly toxic and corrosive gases like hydrogen bromide (HBr) and hydrogen fluoride (HF)[4]. This is a critical factor dictating the disposal pathway.

  • General Toxicity: Similar compounds are listed as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory tract irritation[5][6].

Therefore, every handling and disposal step is designed to mitigate these risks of corrosivity, toxicity, and the potential for hazardous decomposition byproducts.

Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper disposal begins long before the waste container is full. It starts with the correct handling of the material and its residues during your research activities.

Personal Protective Equipment (PPE)

A robust PPE protocol is your first line of defense. Based on OSHA regulations and best practices for corrosive and halogenated compounds, the following are mandatory when handling the pure substance or its waste[1][6][7][8]:

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield (8-inch minimum)[6][9].Protects against splashes of the corrosive acid, which can cause severe eye damage or blindness.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use[1][9].Prevents skin contact, which can lead to chemical burns and irritation[6].
Body Protection A lab coat is standard. For larger quantities or spill response, a chemically resistant apron or suit is advised.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood[1][5].Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation[6].
Waste Container Selection and Labeling

The choice of waste container is governed by chemical compatibility and regulatory compliance.

  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and halogenated organic waste[10][11]. The container must have a secure, leak-proof screw cap[10][12]. Never use metal containers, as the acidic nature of the waste can corrode them, leading to leaks[3].

  • Container Labeling: Proper labeling is critical for safety and compliant disposal[10]. Each container must be clearly marked with:

    • The words "HAZARDOUS WASTE "[10].

    • The full chemical name: "2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid " and any other chemical constituents in the waste stream.

    • The approximate concentration or percentage of each component.

    • The specific hazard characteristics: "Corrosive, Toxic, Halogenated ".

    • The accumulation start date and the name of the generating researcher/lab.

Containers must remain closed except when actively adding waste to prevent the release of vapors and to be prepared for any unforeseen incident[10][13].

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

For a Small Spill (in a Chemical Fume Hood):

  • Ensure your PPE is fully donned.

  • Absorb the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth[1]. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container[5][14].

  • Wipe the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the immediate area and alert nearby personnel.

  • If the substance is volatile or dusty, do not attempt to clean it up yourself. Activate the fire alarm to evacuate the building and notify emergency services (911)[13].

  • Inform your institution's EHS department immediately.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[1][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][5].

Step-by-Step Disposal Protocol

The disposal of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is dictated by its classification as a halogenated organic acid . It must never be disposed of down the drain or in the regular trash[12][15].

Experimental Workflow: Waste Segregation and Disposal

Waste_Disposal_Workflow start Waste Generated 2-(4-Bromo-2-fluorophenyl) cyclopropane-1-carboxylic acid waste_type What is the form of the waste? start->waste_type solid Unused/Expired Solid Reagent waste_type->solid Solid solution Solution in Organic Solvent waste_type->solution Organic Solution aqueous Aqueous Solution (e.g., from extraction) waste_type->aqueous Aqueous Solution labware Contaminated Labware (e.g., weigh boats, gloves) waste_type->labware Contaminated Labware container_solid Primary Hazardous Waste Container (Original, if intact, or compatible labeled container) solid->container_solid container_halogenated HALOGENATED ORGANIC LIQUID WASTE (Labeled Carboy/Container) solution->container_halogenated aqueous->container_halogenated container_solidwaste SOLID HAZARDOUS WASTE (Labeled, lined container) labware->container_solidwaste ehs Arrange for pickup by Environmental Health & Safety (EHS) for Incineration container_solid->ehs container_halogenated->ehs container_solidwaste->ehs

Caption: Waste Disposal Decision Workflow for 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.

Step 1: Waste Segregation At the point of generation, you must segregate waste containing this compound from all other waste streams. Specifically:

  • Do NOT mix with non-halogenated organic waste. This is the most common and costly mistake in laboratory waste management. Halogenated waste requires special high-temperature incineration with scrubbers to neutralize the resulting HBr and HF gases[6][16]. Mixing it with non-halogenated waste, which can often be recycled as fuel, contaminates the entire stream and significantly increases disposal costs[15].

  • Do NOT mix with inorganic acids or bases. While it is an acid, its organic and halogenated nature places it in a different disposal category. Mixing with strong acids or bases can cause unwanted reactions[11][17].

Step 2: Collection

  • Pure Compound/Residues: Collect any solid residues or unused pure compound in its original container if possible, or a clearly labeled, compatible container as described above[10].

  • Solutions: Whether in an organic solvent or an aqueous solution, the waste must be collected in a container designated for Halogenated Organic Liquid Waste [13][16][18].

  • Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as gloves, weigh paper, or pipette tips, must be collected in a separate, clearly labeled container for Solid Hazardous Waste [17].

Step 3: Storage in a Satellite Accumulation Area (SAA) Store your properly sealed and labeled waste containers in a designated SAA within your laboratory[10]. This area must be under the control of the operator, at or near the point of generation, and must not accumulate more than 55 gallons of hazardous waste.

Step 4: Final Disposal Once a waste container is full, or within one year of the accumulation start date (whichever comes first), arrange for a pickup by your institution's certified EHS department or a licensed professional waste disposal service[9][10][19]. The designated disposal method for halogenated organic compounds is high-temperature incineration at a facility equipped with afterburners and flue gas scrubbers to handle the acidic gases produced[6].

Regulatory Framework

The disposal of this chemical waste is governed by a framework of local, state, and federal regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA)[20]. Academic and research laboratories may be subject to specific regulations under 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings[19]. Compliance is not optional; improper disposal can lead to significant institutional fines and personal liability[12].

By adhering to these detailed procedures, you are not only complying with the law but are also upholding your professional responsibility to ensure a safe research environment for yourself, your colleagues, and the community.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Oxford Academic. (n.d.). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • NASA. (2023). APR 8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Emory University. (n.d.). Hazardous Waste - EHSO Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Swimming pool sanitation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
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